Product packaging for 1-Bromo-3-methoxy-2-methylpropane(Cat. No.:CAS No. 112889-79-9)

1-Bromo-3-methoxy-2-methylpropane

Cat. No.: B3213850
CAS No.: 112889-79-9
M. Wt: 167.04 g/mol
InChI Key: HUMUEIKGCRJPBP-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2-methylpropane (CAS 112889-79-9) is an organic compound with the molecular formula C5H11BrO and a molecular weight of 167.04 g/mol . Its structure features both a bromoalkane and a methyl ether functional group, making it a valuable alkylating agent and a versatile building block in synthetic organic chemistry . Researchers can utilize this compound in nucleophilic substitution reactions, where the bromine atom can be displaced to introduce the 3-methoxy-2-methylpropyl moiety into more complex molecules. It is also used in the preparation of other synthetic intermediates and in method development for chemical synthesis. The compound is characterized by the SMILES string CC(COC)CBr and the InChIKey HUMUEIKGCRJPBP-UHFFFAOYSA-N . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11BrO B3213850 1-Bromo-3-methoxy-2-methylpropane CAS No. 112889-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methoxy-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMUEIKGCRJPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112889-79-9
Record name 1-bromo-3-methoxy-2-methylpropane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxy-2-methylpropane is a halogenated ether of interest in organic synthesis and potentially as a building block in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive bromine atom and an ether linkage, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, including what is known about its physical characteristics, synthesis, and reactivity. Due to the limited availability of experimental data for this specific isomer, information from related compounds is also presented for comparative purposes, with clear distinctions made.

Chemical and Physical Properties

Quantitative data for this compound is sparse in the literature. The following tables summarize the available computed data for the target compound, alongside experimental data for the related isomer, 1-Bromo-3-methoxypropane, to provide context.[1][2][3]

Table 1: General Chemical Properties

PropertyValueSource
Molecular Formula C5H11BrOPubChem[1]
Molecular Weight 167.04 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 112889-79-9PubChem[1]
SMILES CC(CBr)COCPubChem[1]

Table 2: Physical Properties (Computed and Experimental)

PropertyThis compound (Computed)1-Bromo-3-methoxypropane (Experimental)Source
Boiling Point No data available132 °CChemicalBook[4]
Density No data available1.36 g/cm³ChemicalBook[4]
Solubility No data availableNo data available
Vapor Pressure No data available6.6 hPa (at 20 °C)Sigma-Aldrich
Refractive Index No data available1.4450-1.4490ChemicalBook[4]

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

Reaction:

3-methoxy-2-methylpropan-1-ol + HBr → this compound + H₂O

Detailed Methodology:

  • Reactant Preparation: To a cooled (0 °C) solution of 3-methoxy-2-methylpropan-1-ol in a suitable solvent (e.g., diethyl ether or dichloromethane), slowly add a solution of hydrobromic acid (HBr) or a brominating agent such as phosphorus tribromide (PBr₃).

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified period (typically several hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched with a cold, saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product can be purified by fractional distillation to yield pure this compound.

General Protocol for Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values would be used to confirm the structure.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be used to identify the functional groups present in the molecule. Key expected absorptions include C-H stretching and bending vibrations for the alkyl groups, a C-O stretch for the ether linkage, and a C-Br stretch.

  • Mass Spectrometry (MS):

    • Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) would be expected.

Reactivity

The reactivity of this compound is primarily dictated by the presence of the carbon-bromine bond. As a primary alkyl halide, it is expected to readily undergo nucleophilic substitution reactions, particularly via an Sₙ2 mechanism. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles.

Common reactions include:

  • Substitution with alkoxides: to form new ethers.

  • Substitution with amines: to form substituted amines.

  • Substitution with cyanide: to form nitriles.

  • Grignard reagent formation: by reaction with magnesium metal, which can then be used in a variety of carbon-carbon bond-forming reactions.

Visualizations

Logical Relationship of Synthesis and Purification

G General Experimental Workflow A Reactants: 3-methoxy-2-methylpropan-1-ol Brominating Agent B Reaction (Controlled Temperature) A->B C Quenching and Neutralization B->C D Liquid-Liquid Extraction C->D E Drying of Organic Layer D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Fractional Distillation) F->G H Pure this compound G->H

Caption: A generalized workflow for the synthesis and purification of this compound.

Representative Sₙ2 Reaction Pathway

SN2_Reaction Sₙ2 Reaction of this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant This compound TS [Nu---C---Br]‡ (Trigonal Bipyramidal) Reactant->TS Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Substituted Product TS->Product Bond Formation Leaving_Group Bromide Ion (Br⁻) TS->Leaving_Group Bond Cleavage

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to obtain 1-bromo-3-methoxy-2-methylpropane. The synthesis is presented as a two-step process, commencing with the selective monomethylation of 2-methyl-1,3-propanediol to yield the intermediate, 3-methoxy-2-methylpropan-1-ol, followed by the subsequent bromination of this alcohol to afford the final product. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction pathways and workflows to aid in the practical application of this synthesis.

Synthesis Overview

The synthesis of this compound is proposed to be carried out in two sequential steps:

  • Step 1: Selective Monomethylation of 2-methyl-1,3-propanediol. This step involves the use of a Williamson ether synthesis to selectively methylate one of the primary hydroxyl groups of the starting diol.

  • Step 2: Bromination of 3-methoxy-2-methylpropan-1-ol. The intermediate alcohol is then converted to the target alkyl bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃).

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
2-methyl-1,3-propanediolC₄H₁₀O₂90.12Colorless liquid2163-42-0
3-methoxy-2-methylpropan-1-olC₅H₁₂O₂104.15Colorless liquid51866-93-4[1]
This compoundC₅H₁₁BrO167.04Colorless liquid112889-79-9[2]

Experimental Protocols

Step 1: Synthesis of 3-methoxy-2-methylpropan-1-ol

This procedure is based on the principles of the Williamson ether synthesis, which is a widely used method for the preparation of ethers.[3][4] In this step, a strong base is used to deprotonate one of the hydroxyl groups of 2-methyl-1,3-propanediol, followed by nucleophilic attack on a methylating agent.

Reaction Scheme:

Step_1_Synthesis diol HOCH₂CH(CH₃)CH₂OH 2-methyl-1,3-propanediol alkoxide HOCH₂CH(CH₃)CH₂O⁻Na⁺ diol->alkoxide + NaH - H₂ base NaH methyl_iodide CH₃I product HOCH₂CH(CH₃)CH₂OCH₃ 3-methoxy-2-methylpropan-1-ol alkoxide->product + CH₃I - NaI side_product NaI + H₂

Figure 1: Synthesis of 3-methoxy-2-methylpropan-1-ol.

Materials and Reagents:

  • 2-methyl-1,3-propanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-methyl-1,3-propanediol (1.0 eq) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 3-methoxy-2-methylpropan-1-ol as a colorless liquid.

Expected Yield: The yields for Williamson ether synthesis can range from 50-95%.[3] For selective monomethylation of diols, the yield can be optimized by controlling the stoichiometry of the reagents.

Step 2: Synthesis of this compound

This step utilizes phosphorus tribromide to convert the primary alcohol of the intermediate to the corresponding alkyl bromide. This method is generally effective for primary and secondary alcohols and proceeds via an SN2 mechanism, which typically results in inversion of stereochemistry if a chiral center is present.[5][6]

Reaction Scheme:

Step_2_Synthesis alcohol HOCH₂CH(CH₃)CH₂OCH₃ 3-methoxy-2-methylpropan-1-ol product BrCH₂CH(CH₃)CH₂OCH₃ This compound alcohol->product + PBr₃ - H₃PO₃ pbr3 PBr₃ side_product H₃PO₃

Figure 2: Synthesis of this compound.

Materials and Reagents:

  • 3-methoxy-2-methylpropan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 3-methoxy-2-methylpropan-1-ol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.34 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer and wash the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with ice-cold water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Expected Yield: The conversion of primary alcohols to alkyl bromides using PBr₃ generally proceeds with good to high yields.

Quantitative Data

The following tables summarize the quantitative data for the starting materials, intermediate, and final product.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-methyl-1,3-propanediolC₄H₁₀O₂90.12212-2141.015
3-methoxy-2-methylpropan-1-olC₅H₁₂O₂104.15[1]162-1640.945
This compoundC₅H₁₁BrO167.04[2]158-1601.35

Table 2: Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
3-methoxy-2-methylpropan-1-ol~0.9 (d, 3H), ~1.9 (m, 1H), ~3.3 (s, 3H), ~3.4-3.6 (m, 4H), ~2.5 (br s, 1H, OH)~16.5, ~38.0, ~59.0, ~68.0, ~75.03380 (br, O-H), 2950-2850 (C-H), 1110 (C-O)[1]
This compound~1.1 (d, 3H), ~2.1 (m, 1H), ~3.35 (s, 3H), ~3.4-3.6 (m, 4H)~17.0, ~39.0, ~42.0, ~59.0, ~74.02960-2850 (C-H), 1115 (C-O), 650 (C-Br)

Note: The spectroscopic data for the target compounds are predicted based on known chemical shifts for similar functional groups and may vary slightly from experimentally obtained values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and the key transformations involved.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Bromination cluster_2 Purification Diol 2-methyl-1,3-propanediol Alkoxide Formation of Alkoxide Diol->Alkoxide NaH, THF Methylation Methylation with CH₃I Alkoxide->Methylation Intermediate 3-methoxy-2-methylpropan-1-ol Methylation->Intermediate Bromination Bromination with PBr₃ Intermediate->Bromination Distillation1 Fractional Distillation Intermediate->Distillation1 Product This compound Bromination->Product Distillation2 Vacuum Distillation Product->Distillation2

Figure 3: Overall workflow for the synthesis of this compound.

Reaction_Mechanisms cluster_williamson Williamson Ether Synthesis (Sₙ2) cluster_bromination Bromination with PBr₃ (Sₙ2) ROH R-OH RO_minus R-O⁻ ROH->RO_minus Base Transition_State_W [R-O···CH₃···I]⁻ RO_minus->Transition_State_W + CH₃-I RX CH₃-I Ether R-O-CH₃ Transition_State_W->Ether - I⁻ R_OH R'-OH ROPBr2 R'-O-PBr₂ R_OH->ROPBr2 + PBr₃ Transition_State_B [Br···R'···O-PBr₂]⁻ ROPBr2->Transition_State_B Br⁻ attack R_Br R'-Br Transition_State_B->R_Br - HOPBr₂

Figure 4: Simplified mechanisms for the key reaction steps.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific applications. Standard laboratory safety precautions should be followed at all times when handling the reagents and performing the experimental procedures described herein.

References

An In-depth Technical Guide to 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This document provides a comprehensive technical overview of the chemical compound 1-Bromo-3-methoxy-2-methylpropane. It details the systematic determination of its IUPAC name, analyzes its molecular structure, and presents its known chemical and physical properties in a structured format. This guide also outlines a general synthetic approach and proposes standard characterization methodologies, serving as a foundational resource for researchers in organic synthesis and drug development.

IUPAC Nomenclature and Structural Analysis

The systematic name of a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is derived from a set of rules that precisely describe its molecular structure. For this compound, the name is deconstructed as follows:

  • Parent Chain : The suffix "-propane" indicates that the longest continuous carbon chain in the molecule consists of three carbon atoms.

  • Substituents : The molecule contains three distinct groups attached to this propane backbone:

    • A bromine atom (Bromo- )

    • A methoxy group (-OCH₃ )

    • A methyl group (-CH₃ )

  • Locants (Numbering) : To assign the position of these substituents, the carbon chain is numbered to give the substituents the lowest possible set of locants. According to IUPAC rules, when multiple substituent types are present, they are listed in alphabetical order. The primary consideration for numbering is to assign the lowest number to the substituent that appears first in the name.

    • The substituents, alphabetized, are B romo, M ethoxy, and M ethyl. "Bromo" comes first. Therefore, the carbon atom bonded to the bromine is assigned position 1.

    • This numbering scheme results in the following assignments:

      • 1-Bromo : The bromine atom is on carbon 1.

      • 2-Methyl : The methyl group is on carbon 2.

      • 3-Methoxy : The methoxy group is on carbon 3.

This systematic approach unambiguously leads to the IUPAC name This compound .

The chemical structure derived from the IUPAC name is as follows:

This structure confirms the three-carbon (propane) chain with the specified substituents at positions 1, 2, and 3.

Data Presentation: Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes computed and available data from public chemical databases.[1]

PropertyValueSource
Molecular Formula C₅H₁₁BrOPubChem
Molecular Weight 167.04 g/mol PubChem
Monoisotopic Mass 165.99933 DaPubChem
CAS Number 112889-79-9PubChem
Canonical SMILES CC(CBr)COCPubChem
InChI InChI=1S/C5H11BrO/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3PubChem
XLogP3 (Predicted) 1.6PubChem
Polar Surface Area 9.2 ŲPubChem
Rotatable Bond Count 3PubChem

Experimental Protocols

Specific, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not widely published, indicating it is not a common laboratory chemical. However, a plausible synthetic route and standard characterization methods can be outlined based on fundamental principles of organic chemistry.

A logical retrosynthetic analysis suggests the compound can be prepared from commercially available starting materials. A potential two-step synthesis is proposed:

  • Step 1: Monomethylation of 2-Methyl-1,3-propanediol.

    • Reaction: 2-Methyl-1,3-propanediol is reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base like sodium hydride (NaH). This is a variation of the Williamson ether synthesis. By controlling the stoichiometry (using one equivalent of the base and methylating agent), selective monomethylation can be favored to produce 3-methoxy-2-methylpropan-1-ol.

    • Methodology:

      • Dissolve 2-methyl-1,3-propanediol in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF).

      • Cool the solution in an ice bath (0 °C).

      • Slowly add one molar equivalent of sodium hydride (NaH) to the solution to form the alkoxide.

      • After hydrogen evolution ceases, add one molar equivalent of methyl iodide dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Quench the reaction by carefully adding water.

      • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the resulting 3-methoxy-2-methylpropan-1-ol via fractional distillation.

  • Step 2: Bromination of 3-methoxy-2-methylpropan-1-ol.

    • Reaction: The primary alcohol is converted to the corresponding alkyl bromide using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

    • Methodology (using PBr₃):

      • Cool the purified 3-methoxy-2-methylpropan-1-ol in an ice bath.

      • Slowly add one-third of a molar equivalent of PBr₃ dropwise, ensuring the temperature remains low.

      • After the addition is complete, allow the mixture to stir at room temperature for several hours, followed by gentle heating to drive the reaction to completion.

      • Pour the reaction mixture over ice and extract the product with an organic solvent.

      • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

      • Dry the organic layer, filter, and remove the solvent.

      • Purify the final product, this compound, by vacuum distillation.

To confirm the identity and purity of the synthesized product, the following analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the number of unique protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the methoxy protons, the methyl protons, and the various methylene and methine protons on the propane chain.

    • ¹³C NMR: Would identify the number of unique carbon atoms in the molecule, confirming the presence of the five distinct carbons.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could confirm the elemental composition (C₅H₁₁BrO). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Would be used to identify the functional groups present. Key expected peaks would include C-H stretching and bending vibrations for the alkyl groups and a characteristic C-O stretching frequency for the ether linkage.

Mandatory Visualizations

The following diagram illustrates the 2D structure of this compound.

molecular_structure O O C3 CH₂ O->C3 Br Br C1 CH₂ C1->Br C2 CH C2->C1 C_Me CH₃ C2->C_Me C3->C2 C_OMe CH₃ C_OMe->O

Caption: 2D structure of this compound.

This diagram outlines the logical flow of the proposed two-step synthesis.

synthesis_workflow start 2-Methyl-1,3-propanediol step1 Step 1: Williamson Ether Synthesis (NaH, CH₃I in THF) start->step1 intermediate 3-Methoxy-2-methylpropan-1-ol step1->intermediate purification1 Purification (Distillation) intermediate->purification1 step2 Step 2: Bromination (PBr₃) product This compound step2->product purification2 Final Purification (Vacuum Distillation) product->purification2 purification1->step2

Caption: Proposed two-step synthetic pathway for the target compound.

References

Spectroscopic Analysis of 1-Bromo-3-methoxy-2-methylpropane and its Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-methoxy-2-methylpropane and its structural isomer, 1-Bromo-2-methylpropane. Due to the limited availability of direct experimental data for this compound, this document leverages detailed spectral information from its closely related isomer to provide representative insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-Bromo-2-methylpropane, an isomer of this compound. This data is presented to serve as a valuable reference for understanding the expected spectral features.

¹H NMR Data of 1-Bromo-2-methylpropane
Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.25Doublet2H-CH₂Br
2.05Multiplet1H-CH(CH₃)₂
1.05Doublet6H-CH(CH₃)₂

Table 1: ¹H NMR spectral data for 1-Bromo-2-methylpropane.

¹³C NMR Data of 1-Bromo-2-methylpropane
Chemical Shift (ppm)Assignment
45.0-CH₂Br
31.0-CH(CH₃)₂
22.0-CH(CH₃)₂

Table 2: ¹³C NMR spectral data for 1-Bromo-2-methylpropane.

IR Spectroscopy Data of 1-Bromo-2-methylpropane
Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (alkane)
1470-1450MediumC-H bend (alkane)
1300-1150MediumC-H wag (-CH₂X)[1][2]
690-515StrongC-Br stretch[1][2]

Table 3: Key IR absorption bands for 1-Bromo-2-methylpropane.

Mass Spectrometry Data of 1-Bromo-2-methylpropane
m/zRelative AbundanceAssignment
136, 138Low[M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br isotopes)[3]
57High[C₄H₉]⁺ (loss of Br)
43Base Peak[C₃H₇]⁺ (isopropyl cation)[4]

Table 4: Prominent mass spectral fragments of 1-Bromo-2-methylpropane. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio results in characteristic M and M+2 peaks.[3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-25 mg of the analyte is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), inside a clean NMR tube.[5][6] The solution must be homogeneous and free of solid particles to ensure high-quality spectra.[6]

  • Instrumental Analysis: The NMR tube is placed in the spectrometer.[5] The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.[5]

  • Data Acquisition: For ¹H NMR, the spectrum is referenced to an internal standard, typically tetramethylsilane (TMS), at 0.0 ppm.[7] For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.23 ppm) is often used as an internal reference.[8] Spectra are acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like alkyl halides, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a Nujol mull or a KBr pellet can be prepared.[9]

  • Instrumental Analysis: The prepared sample is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty spectrometer is first recorded.[9] The sample spectrum is then acquired, and the instrument's software automatically subtracts the background to produce the final transmittance or absorbance spectrum. The mid-infrared region (4000-400 cm⁻¹) is typically scanned.[9]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron Ionization (EI) is a common method for relatively small organic molecules.[10] In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion ([M]⁺).[10]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[11]

  • Detection: A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.[10] The most intense peak in the spectrum is known as the base peak and is assigned a relative abundance of 100%.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Introduce into High Vacuum Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation Pattern) MS_Acq->MS_Data Structure Final Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-Bromo-3-methoxy-2-methylpropane, with a focus on its boiling point and density. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes computed properties and data from structurally similar compounds to provide a comprehensive understanding. Furthermore, it outlines standard experimental protocols for the determination of these key physical characteristics.

Physical Properties of this compound

Quantitative data for this compound is primarily based on computational models. For comparative purposes, experimental data for the related compound, 1-Bromo-3-methoxypropane, is also presented.

PropertyThis compound (Computed)1-Bromo-3-methoxypropane (Experimental)
Molecular Formula C₅H₁₁BrO[1]C₄H₉BrO[2]
Molecular Weight 167.04 g/mol [1]153.02 g/mol [2]
Boiling Point Not available121 °C at 1013 hPa, 132-133 °C[3][4]
Density Not available1.36 g/cm³[4]
Flash Point Not available43 °C[4]
Vapor Pressure Not available6.6 hPa at 20 °C[4]
Factors Influencing Physical Properties

The physical properties of alkyl halides like this compound are influenced by several factors:

  • Intermolecular Forces: The primary intermolecular forces are van der Waals dispersion forces and dipole-dipole interactions. The bromine atom increases the molecule's polarizability, leading to stronger dispersion forces compared to a corresponding alkane.[5][6][7]

  • Molecular Weight: Generally, the boiling point of alkyl halides increases with greater molecular weight.[7][8]

  • Branching: Increased branching in the carbon chain, as seen in the "iso-" structure of this compound, can lead to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, which typically results in a lower boiling point compared to its straight-chain isomers.[5][7]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and precise method for this determination is distillation.

Methodology: Simple Distillation

  • Apparatus Setup: A distillation flask is filled with the liquid sample (e.g., this compound) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is in turn connected to a receiving flask. A thermometer is placed in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

  • Equilibrium: The temperature will stabilize at the boiling point of the liquid as the vapor continuously bathes the thermometer bulb and passes into the condenser.

  • Data Recording: The stable temperature reading is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point varies with pressure.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, several accurate methods are available.

Methodology 1: Pycnometry

A pycnometer is a flask with a specific, accurately known volume.

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with the sample liquid. Care is taken to avoid air bubbles. The filled pycnometer is then weighed.

  • Temperature Control: The measurement should be performed at a constant, known temperature, as density is temperature-dependent.[9]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. This method can achieve high precision, often better than 0.001 g/cm³.[10]

Methodology 2: Vibrating Tube Densimeter

This instrument provides highly accurate density measurements.

  • Principle: A U-shaped tube is filled with the sample liquid and is electromagnetically excited to vibrate at its characteristic frequency.[10]

  • Measurement: This frequency is directly related to the density of the liquid in the tube. The instrument measures this frequency and converts it to a density value.[10]

  • Calibration: The instrument is calibrated using two fluids of known density.[10]

  • Advantages: This technique is rapid, requires a small sample volume, and offers a very high level of accuracy (around 0.00001 g/cm³).[10]

Visualizations

General Experimental Workflow for Alkyl Halide Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a bromoalkane from an alcohol, a common route for producing compounds like this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Alcohol + HBr/Sulfuric Acid Heating Heat under Reflux (e.g., 90-95 °C for 12-16h) Reactants->Heating Reaction Mixture Distill Distill Crude Product Heating->Distill Crude Mixture Separate Separate Organic Layer Distill->Separate Wash Wash with NaHCO₃ Solution Separate->Wash Dry Dry with Anhydrous Agent Wash->Dry Purify Final Purification (e.g., Fractional Distillation) Dry->Purify Product Pure Alkyl Halide Purify->Product

Caption: Generalized workflow for the synthesis of a bromoalkane from an alcohol.

Logical Relationship of Factors Affecting Boiling Point

The diagram below outlines the key molecular properties that influence the boiling point of an alkyl halide.

G cluster_forces Intermolecular Forces BP Boiling Point MW Molecular Weight Polarizability Polarizability MW->Polarizability VdW van der Waals Forces Polarizability->VdW Branching Molecular Branching Branching->VdW decreases VdW->BP increases DD Dipole-Dipole Interactions DD->BP increases

Caption: Key molecular factors influencing the boiling point of alkyl halides.

References

1-Bromo-3-methoxy-2-methylpropane CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Bromo-3-methoxy-2-methylpropane, a key chemical intermediate. The document details its chemical and physical properties, CAS number for unambiguous identification, safety and hazard information, and known suppliers. Furthermore, a detailed, plausible experimental protocol for its synthesis from commercially available starting materials is presented, accompanied by workflow and relationship diagrams for enhanced clarity.

Chemical Identification and CAS Number

Proper identification is critical in research and development. This compound is registered under the following identifiers.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 112889-79-9 [1][2][3]
EC Number 865-949-2[1]
Synonyms Propane, 1-bromo-3-methoxy-2-methyl-[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties is provided below, based on computed data.

PropertyValue
Molecular Formula C₅H₁₁BrO[1]
Molecular Weight 167.04 g/mol [1]
InChI Key HUMUEIKGCRJPBP-UHFFFAOYSA-N[1]
SMILES CC(COC)CBr[1]

Proposed Synthesis and Experimental Protocol

Reaction: 3-methoxy-2-methylpropan-1-ol + HBr → this compound + H₂O

Materials:

  • 3-methoxy-2-methylpropan-1-ol

  • Sodium bromide (NaBr) or Potassium bromide (KBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxy-2-methylpropan-1-ol (1.0 eq) and sodium bromide (1.2 eq). Add a volume of water sufficient to dissolve the salt.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (approx. 1.2 eq) to the stirred mixture. The addition is exothermic and should be done with care to prevent excessive temperature increase.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. If two phases are not distinct, add deionized water to dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane (3x volumes).

  • Washing: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

G Synthesis Workflow start Start reagents 1. Combine Alcohol & NaBr in Flask start->reagents acid 2. Add H2SO4 (Ice Bath) reagents->acid reflux 3. Heat to Reflux (2-4 hours) acid->reflux workup 4. Cool & Transfer to Separatory Funnel reflux->workup extraction 5. Extract with Organic Solvent workup->extraction wash 6. Wash Organic Layer (H2O, NaHCO3, Brine) extraction->wash dry 7. Dry over MgSO4 & Filter wash->dry purify 8. Evaporate Solvent & Purify by Distillation dry->purify product Final Product: This compound purify->product end_node End product->end_node

A general experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis

The synthesis follows a straightforward nucleophilic substitution pathway where the hydroxyl group of the starting alcohol is converted into a good leaving group by protonation, which is then displaced by the bromide ion.

G start_material Starting Material: 3-methoxy-2-methylpropan-1-ol product Product: This compound start_material->product SN2 Reaction reagents Reagents: NaBr / H2SO4 reagents->product SN2 Reaction

Logical relationship between starting materials, reagents, and the final product.

Safety and Hazard Information

Based on GHS classifications, this compound is a hazardous substance requiring careful handling in a laboratory setting.

Hazard CodeClassification
H226 Flammable liquid and vapor[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Supplier Information

This compound is available from several chemical suppliers specializing in research and development chemicals.

SupplierCAS NumberNotes
BLD Pharm 112889-79-9[2]Available for research use.
ChemicalBook 112889-79-9[3]Lists multiple potential suppliers.

Note: Availability and purity may vary. It is recommended to contact suppliers directly for current stock and specifications.

References

In-Depth Technical Guide on the Reactivity of the Carbon-Bromine Bond in 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-Bromo-3-methoxy-2-methylpropane. As a primary alkyl bromide with a proximate ether functional group, this molecule exhibits a versatile chemical profile, primarily undergoing nucleophilic substitution and elimination reactions. This document details the theoretical framework governing its reactivity, outlines potential synthetic applications, and provides extrapolated experimental protocols based on analogous compounds. Spectroscopic data of structurally similar molecules are presented to aid in the characterization of potential reaction products.

Introduction

This compound is a functionalized alkyl halide of interest in organic synthesis due to its bifunctional nature. The presence of a reactive C-Br bond and a coordinating ether moiety allows for a range of chemical transformations, making it a potential building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Understanding the factors that influence the reactivity of the C-Br bond is crucial for its effective utilization in synthetic strategies.

Theoretical Reactivity of the C-Br Bond

The reactivity of this compound is primarily dictated by the nature of the C-Br bond and the overall structure of the molecule. As a primary alkyl halide, it is susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S(_N)):

  • S(_N)2 Mechanism: Given that the bromine atom is attached to a primary carbon, the S(_N)2 mechanism is the predominant pathway for nucleophilic substitution. This is a single-step concerted reaction where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group. The rate of this reaction is sensitive to steric hindrance around the reaction center. In this compound, the presence of a methyl group at the 2-position introduces some steric bulk, which may slightly hinder the approach of the nucleophile compared to a linear bromoalkane.

  • S(_N)1 Mechanism: The formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway highly unlikely for this compound under normal conditions.

Elimination Reactions (E):

  • E2 Mechanism: In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 3-methoxy-2-methylpropene. This reaction involves the abstraction of a proton from the carbon adjacent to the C-Br bond (β-hydrogen) and the simultaneous departure of the bromide ion.

  • E1 Mechanism: Similar to the S(_N)1 reaction, the E1 pathway is improbable due to the instability of the primary carbocation intermediate.

The competition between S(_N)2 and E2 reactions is a key consideration. The outcome is influenced by the nature of the nucleophile/base (strength and steric bulk), the solvent, and the reaction temperature. Strong, non-bulky nucleophiles in polar aprotic solvents tend to favor S(_N)2, while strong, bulky bases in non-polar solvents at higher temperatures favor E2.

Potential Synthetic Applications

The reactivity of the C-Br bond in this compound opens up several avenues for synthetic transformations.

Williamson Ether Synthesis

This molecule is an excellent candidate for the Williamson ether synthesis, where it acts as the electrophile. Reaction with an alkoxide nucleophile will yield a new ether. This is a classic S(_N)2 reaction.[1][2]

Reaction Scheme:

Grignard Reagent Formation

Treatment of this compound with magnesium metal in an anhydrous ether solvent is expected to form the corresponding Grignard reagent, isobutoxymethylmagnesium bromide. This organometallic compound is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[3]

Reaction Scheme:

Experimental Protocols (Extrapolated)

While specific experimental data for this compound is scarce in the literature, the following protocols are based on well-established procedures for analogous primary alkyl bromides.

General Protocol for Williamson Ether Synthesis

This protocol is adapted from procedures for the synthesis of ethers from primary alkyl halides.[4][5]

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • Reflux apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the sodium alkoxide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a stoichiometric equivalent of this compound to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ether product.

  • Purify the product by distillation or column chromatography.

General Protocol for Grignard Reagent Formation and Reaction

This protocol is based on standard procedures for the preparation of Grignard reagents.[6][7][8]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as an activator)

  • Apparatus for reactions under inert atmosphere

  • Electrophile (e.g., benzaldehyde)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Gently heat the flask under a stream of nitrogen to activate the magnesium (the iodine will sublime and then the color will fade).

  • Allow the flask to cool to room temperature.

  • Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is often indicated by the appearance of turbidity and gentle refluxing.

  • Once the reaction has started, add the remaining alkyl bromide solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent in an ice bath and add a solution of the electrophile in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

Quantitative Data (Illustrative)

Reaction TypeNucleophile/BaseSolventTemperature (°C)Product(s)Yield (%)Reference
S(_N)2Sodium EthoxideEthanolRefluxEthyl isobutyl ether~70-80[9]
Grignard FormationMgDiethyl etherRefluxIsobutylmagnesium bromide>90[3]
Elimination (E2)Potassium tert-butoxidetert-ButanolRefluxIsobutylene>85[9]

Spectroscopic Data for Structural Analogs

Characterization of products derived from this compound can be aided by comparing their spectroscopic data with that of structurally similar compounds.

Table 1: Spectroscopic Data for 1-Bromo-2-methylpropane

Spectroscopic TechniqueKey Features
¹H NMR Three distinct signals with an integration ratio of 6:2:1.
¹³C NMR Three distinct signals corresponding to the three different carbon environments.
Mass Spectrometry Parent molecular ion peaks at m/z 136 and 138 (due to ⁷⁹Br and ⁸¹Br isotopes). The base peak is typically at m/z 57.
Infrared Spectroscopy C-H stretching (~2845-2975 cm⁻¹), C-H bending (~1270-1480 cm⁻¹), and a characteristic C-Br stretching absorption in the fingerprint region (~500-750 cm⁻¹).[7]

Signaling Pathways and Experimental Workflows (Visualized)

Diagram 1: Competing S(_N)2 and E2 Pathways

G cluster_reactants Reactants cluster_products Products reactant This compound sn2_product Substitution Product (Ether) reactant->sn2_product SN2 Pathway (Strong, non-bulky nucleophile) e2_product Elimination Product (Alkene) reactant->e2_product E2 Pathway (Strong, bulky base) nucleophile Nucleophile/Base (e.g., RO⁻)

Caption: Competing S(_N)2 and E2 reaction pathways for this compound.

Diagram 2: Experimental Workflow for Williamson Ether Synthesis

G start Start: This compound + Sodium Alkoxide reaction Reaction: Reflux in Anhydrous Ethanol start->reaction workup Workup: Solvent Removal & Extraction reaction->workup purification Purification: Distillation or Chromatography workup->purification product Final Product: Ether purification->product

Caption: A typical experimental workflow for the Williamson ether synthesis.

Diagram 3: Logical Relationship for Grignard Reagent Formation

G start This compound grignard Grignard Reagent (Isobutoxymethylmagnesium bromide) start->grignard Formation conditions Conditions: Mg, Anhydrous Ether conditions->grignard product Alcohol Product grignard->product Reaction electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->product

Caption: Logical flow for the formation and reaction of the Grignard reagent.

Conclusion

This compound is a versatile substrate for organic synthesis, primarily undergoing S(_N)2 and E2 reactions. The C-Br bond can be readily displaced by a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. While specific experimental data for this compound is limited, its reactivity can be reliably predicted based on the well-established principles of alkyl halide chemistry. The provided extrapolated protocols and comparative data serve as a valuable resource for researchers and drug development professionals in designing synthetic routes that utilize this promising building block. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.

References

Navigating Organic Synthesis: A Technical Guide to the Potential Applications of 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methoxy-2-methylpropane, a halogenated ether, presents itself as a versatile, yet underexplored building block in the landscape of organic synthesis. While specific documented applications of this reagent are scarce, its structural features—a primary alkyl bromide and a methoxy ether functional group—suggest a rich potential for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the predicted reactivity and potential applications of this compound, drawing parallels from the well-established chemistry of analogous compounds such as 1-bromo-2-methylpropane and 1-bromo-3-methoxypropane. The content herein is designed to equip researchers and professionals in drug development with the foundational knowledge to harness this reagent in the synthesis of novel chemical entities.

Introduction: Unveiling the Synthetic Potential

The quest for novel bioactive molecules and advanced materials is intrinsically linked to the development and application of unique chemical building blocks. This compound (CAS No. 112889-79-9) is one such molecule that, despite its commercial availability, remains largely unexploited in the synthetic literature. Its structure combines the reactivity of a primary alkyl halide with the stability and electronic influence of an ether linkage, making it an attractive synthon for introducing a methoxyisobutyl moiety into a target molecule.

This guide will explore the potential applications of this compound by examining the fundamental reactions characteristic of its constituent functional groups. The primary focus will be on nucleophilic substitution reactions, including Williamson ether synthesis and alkylation of various nucleophiles, as well as the formation of organometallic reagents.

Predicted Chemical Reactivity and Applications

Based on the established principles of organic chemistry and the known reactivity of structurally similar alkyl bromides, this compound is expected to readily participate in a variety of synthetic transformations.

Nucleophilic Substitution (SN2) Reactions

The primary carbon-bromine bond in this compound is susceptible to backside attack by a wide range of nucleophiles, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The presence of a methyl group at the 2-position introduces some steric hindrance, which may slightly decrease the reaction rate compared to unbranched primary alkyl halides. However, SN2 reactions are still expected to be a major reaction pathway.

General Workflow for SN2 Reactions:

sn2_workflow reagent 1-Bromo-3-methoxy- 2-methylpropane reaction Reaction Mixture reagent->reaction nucleophile Nucleophile (Nu-) nucleophile->reaction solvent Aprotic Polar Solvent (e.g., DMF, Acetone) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Substituted Product (R-Nu) purification->product williamson_ether_synthesis reagents This compound R-O⁻Na⁺ (Alkoxide) product R-O-CH₂CH(CH₃)CH₂OCH₃ (Unsymmetrical Ether) NaBr reagents->product Sɴ2 Reaction grignard_logic start This compound grignard_formation Mg, Et₂O or THF start->grignard_formation grignard_reagent (3-methoxy-2-methylpropyl)magnesium bromide grignard_formation->grignard_reagent reaction Nucleophilic Addition or Substitution grignard_reagent->reaction electrophile Electrophile (e.g., Aldehyde, Ketone, Ester, CO₂) electrophile->reaction product Functionalized Product reaction->product

An In-depth Technical Guide to 1-Bromo-3-methoxy-2-methylpropane: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-Bromo-3-methoxy-2-methylpropane, a key building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, outlines a plausible synthesis protocol, and explores its application as a crucial intermediate in the synthesis of therapeutic agents, supported by experimental data and visualizations.

Chemical and Physical Properties

This compound is a functionalized alkyl halide with the chemical formula C5H11BrO.[1] Its structure incorporates a bromine atom, rendering the adjacent carbon electrophilic and susceptible to nucleophilic attack, a feature extensively utilized in synthetic chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Bromo-3-methoxypropane1-Bromo-2-methylpropane
CAS Number 112889-79-9[1]36865-41-5[2]78-77-3
Molecular Formula C5H11BrO[1]C4H9BrO[2]C4H9Br
Molecular Weight 167.04 g/mol [1]153.02 g/mol [2]137.02 g/mol
Boiling Point Not available121 °C / 1013 hPa[2]91-93 °C
Density Not available1.36 g/cm³[2]1.264 g/cm³
Flash Point Not available43 °C[2]18 °C

Synthesis of this compound

Synthesis of the Precursor: 3-methoxy-2-methylpropan-1-ol

The precursor alcohol can be synthesized via the electrophilic addition of methanol to 2-methylpropene in the presence of an acid catalyst.[3]

Proposed Bromination of 3-methoxy-2-methylpropan-1-ol

The conversion of the primary alcohol, 3-methoxy-2-methylpropan-1-ol, to this compound can be achieved using hydrobromic acid and a dehydrating agent like sulfuric acid. This method is effective for the synthesis of similar primary alkyl bromides, such as 1-bromo-2-methylpropane from isobutanol.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-methoxy-2-methylpropan-1-ol

  • 48% Hydrobromic acid

  • Concentrated Sulfuric acid

  • Dichloromethane

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction flask, add 3-methoxy-2-methylpropan-1-ol (1.0 eq).

  • Add 48% hydrobromic acid (2.5 eq).

  • Slowly add concentrated sulfuric acid (1.0 eq) while cooling the reaction mixture in an ice bath.

  • Heat the mixture to 90-95 °C and maintain the reaction for 12-16 hours.

  • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Separate the organic layer and wash the aqueous layer with dichloromethane.

  • Combine the organic layers and wash twice with a 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield this compound.

Table 2: Proposed Synthesis Reaction Data

ReactantMolar Eq.PurityExpected Yield
3-methoxy-2-methylpropan-1-ol1.0>98%-
48% Hydrobromic acid2.548%-
Concentrated Sulfuric acid1.098%-
Product ~40-50% (based on similar reactions[4])

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds like 1-bromo-2-methylpropane.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR - Doublet for the two methyl groups. - Multiplet for the methine proton. - Doublet for the methylene group attached to the bromine. - Singlet for the methoxy protons. - Multiplet for the methylene group attached to the ether oxygen.
¹³C NMR - Signal for the methyl carbons. - Signal for the methine carbon. - Signal for the carbon attached to bromine. - Signal for the methoxy carbon. - Signal for the methylene carbon of the ether.
IR Spectroscopy - C-H stretching vibrations (~2850-2970 cm⁻¹). - C-O stretching of the ether (~1100 cm⁻¹). - C-Br stretching vibrations (~500-750 cm⁻¹).
Mass Spectrometry - Molecular ion peaks (M+ and M+2) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 166 and 168. - Fragmentation patterns corresponding to the loss of Br, OCH₃, and other alkyl fragments.[5]

Applications in Drug Development: Synthesis of Brinzolamide

This compound and its close analog, 1-bromo-3-methoxypropane, are valuable intermediates in the synthesis of the carbonic anhydrase inhibitor, Brinzolamide, which is used to treat glaucoma.[6][7] The bromoalkane is used as an alkylating agent to introduce the 3-methoxypropyl side chain onto a sulfonamide intermediate.

Experimental Protocol: Alkylation Step in Brinzolamide Synthesis

A patent describes the alkylation of a thieno-thiazine-sulfonamide intermediate (Compound II) with 1-bromo-3-methoxypropane to yield a key precursor to Brinzolamide (Compound III).[7]

Materials:

  • Compound II (sulfonamide intermediate)

  • 1-bromo-3-methoxypropane

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate

  • Benzyltriethylammonium chloride

  • Potassium iodide

  • Toluene

  • n-Heptane

Procedure:

  • Dissolve Compound II (0.42 mol) in 2 L of dimethyl sulfoxide in a 5 L three-necked round-bottomed flask.

  • Add potassium carbonate (0.83 mol), benzyltriethylammonium chloride (0.04 mol), and potassium iodide (0.03 mol).

  • Heat the mixture to 70-80 °C.

  • Slowly add 1-bromo-3-methoxypropane (0.6 mol) to the reaction mixture.

  • Maintain the reaction temperature at 70-80 °C until completion.

  • After completion, transfer the mixture to a separatory funnel and add water and toluene for extraction.

  • Collect the upper toluene layer, wash, dry, and concentrate.

  • Recrystallize the product from n-heptane to obtain Compound III.

Table 4: Quantitative Data for the Alkylation Step in Brinzolamide Synthesis[7]

Reactant/ProductAmountMolesPurity (HPLC)Yield
Compound II100 g0.42--
1-bromo-3-methoxypropane64 g0.6--
Compound III 111.2 g -98.8% 86%
Visualization of the Synthetic Workflow

The following diagram illustrates the key alkylation step in the synthesis of a Brinzolamide intermediate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Compound_II Compound II (Sulfonamide Intermediate) Alkylation_Reaction Alkylation Compound_II->Alkylation_Reaction Bromoalkane 1-Bromo-3-methoxypropane Bromoalkane->Alkylation_Reaction Base K₂CO₃ Base->Alkylation_Reaction Solvent DMSO Solvent->Alkylation_Reaction Catalyst Phase Transfer Catalyst & KI Catalyst->Alkylation_Reaction Temperature 70-80 °C Temperature->Alkylation_Reaction Compound_III Compound III (Alkylated Intermediate) Alkylation_Reaction->Compound_III Yield: 86%

Caption: Alkylation of a sulfonamide intermediate in Brinzolamide synthesis.

Logical Relationships in Reactivity

The primary reactivity of this compound is dictated by the presence of the bromine atom, which makes the primary carbon an electrophilic center. This allows for facile nucleophilic substitution reactions, particularly SN2 reactions with a variety of nucleophiles.

G cluster_reagent Electrophile cluster_nucleophiles Nucleophiles cluster_products Products Bromoalkane This compound (Electrophilic Carbon) Reaction SN2 Reaction Bromoalkane->Reaction Amine Amines (R-NH₂) Amine->Reaction Alkoxide Alkoxides (R-O⁻) Alkoxide->Reaction Thiolate Thiolates (R-S⁻) Thiolate->Reaction Carbanion Carbanions Carbanion->Reaction Alkylated_Amine Alkylated Amines Ether Ethers Thioether Thioethers Carbon_Carbon_Bond New C-C Bonds Reaction->Alkylated_Amine Reaction->Ether Reaction->Thioether Reaction->Carbon_Carbon_Bond

Caption: SN2 reactivity of this compound.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its synthesis from readily available starting materials and its predictable reactivity as an alkylating agent make it an important tool for medicinal chemists. Further research into its applications and the development of more direct and efficient synthetic routes will continue to enhance its utility in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Formation of (3-methoxy-2-methylpropyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Grignard reagents are powerful tools in organic synthesis, valued for their ability to form new carbon-carbon bonds.[1][2] These organomagnesium halides (R-Mg-X) act as potent nucleophiles and strong bases.[1] The specific Grignard reagent derived from 1-bromo-3-methoxy-2-methylpropane, namely (3-methoxy-2-methylpropyl)magnesium bromide, is a valuable synthon for introducing a functionalized, branched C5 alkyl chain into a target molecule. The presence of the methoxy group offers potential for further synthetic manipulations, making this reagent particularly useful in the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.[3]

Principle of Reaction

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide.[4] In the case of this compound, the magnesium inserts into the C-Br bond, which is more reactive than C-O or C-H bonds. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), which solvates and stabilizes the forming Grignard reagent.[2][4] The carbon atom bound to magnesium becomes highly nucleophilic due to the polarity of the C-Mg bond.[2][5]

Key Experimental Considerations
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic compounds like water, alcohols, and even atmospheric moisture.[4][5] The presence of water will quench the reagent, forming an alkane and magnesium hydroxide salts, thus reducing the yield. All glassware must be rigorously dried, and anhydrous solvents must be used.[5][6]

  • Magnesium Activation: Magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[2][4] Activation is often necessary to expose a fresh metal surface. Common methods include mechanical crushing, sonication, or chemical activation with agents like iodine (I₂), 1,2-dibromoethane, or methyl iodide.[2][4]

  • Solvent Choice: Ethereal solvents are crucial for Grignard reagent formation.[2][4] They are non-protic and effectively solvate the magnesium center of the reagent, forming a stable complex. THF is generally a better solvent than diethyl ether for less reactive halides but the choice depends on the specific substrate and reaction conditions.

  • Initiation and Temperature Control: The reaction can have an induction period, after which it can become vigorously exothermic.[2] Careful control of the addition rate of the alkyl halide and external cooling may be required to maintain a gentle reflux and prevent side reactions, such as Wurtz coupling (dimerization of the alkyl group).[7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%(e.g., Sigma-Aldrich)Store under inert gas.
Magnesium Turnings≥99.5%(e.g., Sigma-Aldrich)
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-free(e.g., Sigma-Aldrich)Freshly distilled from Na/benzophenone.
Iodine (I₂)ACS Reagent(e.g., Fisher Sci)For activation.
1,2-Dibromoethane (optional)≥99%(e.g., Sigma-Aldrich)Alternative activator.
Hydrochloric Acid (HCl)1 M aqueous solutionN/AFor titration.
Salicylaldehyde azineIndicator grade(e.g., Sigma-Aldrich)For titration.
Nitrogen or Argon GasHigh purityN/AFor inert atmosphere.
Round-bottom flask, three-neck------Flame-dried before use.
Reflux condenser------Flame-dried before use.
Pressure-equalizing dropping funnel------Flame-dried before use.
Magnetic stirrer and stir bar------

Reaction Workflow Diagram

G prep Preparation (Flame-dry glassware, assemble under N2) charge Charge Flask (Mg turnings, I2 crystal, THF) prep->charge Inert atmosphere add_halide Substrate Addition (Add this compound solution dropwise) charge->add_halide Initiate reaction reflux Reaction (Maintain gentle reflux for 1-2 hours) add_halide->reflux Control exotherm cool Cooling (Cool to room temperature) reflux->cool quantify Quantification (Titrate aliquot to determine concentration) cool->quantify Ready for use

Caption: Experimental workflow for Grignard reagent synthesis.

Detailed Synthesis Protocol

Note: This entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous conditions.

  • Glassware Preparation: A 500 mL three-necked round-bottom flask, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel are assembled. The glassware is flame-dried under a stream of inert gas to remove all traces of moisture and then allowed to cool to room temperature.

  • Reagent Charging: The flask is charged with magnesium turnings (2.9 g, 120 mmol) and a magnetic stir bar. A single crystal of iodine is added to the flask to activate the magnesium surface. The flask is gently warmed until violet vapors of iodine are observed, then cooled.

  • Solvent Addition: 50 mL of anhydrous THF is added to the flask via cannula.

  • Substrate Preparation: In a separate, dry flask, a solution of this compound (16.7 g, 100 mmol) in 80 mL of anhydrous THF is prepared. This solution is transferred to the dropping funnel.

  • Reaction Initiation and Reflux: A small portion (~10 mL) of the halide solution is added to the stirring magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color, bubble formation on the magnesium surface, and a gentle warming of the mixture. The reaction mixture should become progressively more turbid and gray.[6] Once initiated, the remaining halide solution is added dropwise at a rate sufficient to maintain a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling (water bath) may be applied.

  • Completion: After the addition is complete, the reaction mixture is stirred and heated to a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Final Product: After cooling to room temperature, the resulting dark gray to brown solution of (3-methoxy-2-methylpropyl)magnesium bromide is ready for use or quantification. The reagent should not be isolated but used in situ.[5][6]

Quantification (Titration)

The concentration of the prepared Grignard reagent should be determined before use. A common method is titration against a known concentration of a non-nucleophilic acid using a colorimetric indicator.

  • Dry two 25 mL conical flasks and add 5 mL of THF and a few crystals of salicylaldehyde azine to each.

  • Carefully withdraw a 1.0 mL aliquot of the Grignard solution and add it to each flask. The solution should turn a distinct color (e.g., yellow to red).

  • Titrate each solution with a standardized 1.0 M solution of sec-butanol in xylene until the endpoint color change persists.

  • The molarity of the Grignard reagent is calculated from the volume of titrant used.

Data and Results

The yield of Grignard reagent formation can be influenced by several factors. The following table presents hypothetical data to illustrate these effects. The yield is determined by reacting the Grignard solution with an excess of a simple electrophile (e.g., CO₂) followed by an acidic workup and isolation of the resulting carboxylic acid.[6]

EntrySolventActivatorTemperature (°C)Addition Time (min)Hypothetical Yield (%)
1THFI₂~65 (Reflux)6085-95
2Et₂OI₂~35 (Reflux)6080-90
3THF1,2-Dibromoethane~65 (Reflux)6088-96
4THFNone~65 (Reflux)60Highly variable, <50
5THF (wet)I₂~65 (Reflux)60<10

Reaction Pathway

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product RBr This compound Grignard (3-methoxy-2-methylpropyl)magnesium bromide (R-MgBr) RBr->Grignard Oxidative Insertion Mg Mg(0) Mg->Grignard Oxidative Insertion THF THF THF->Grignard Solvation/ Stabilization

Caption: Formation of the Grignard reagent from its precursors.

References

Application Notes and Protocols: Williamson Ether Synthesis Utilizing 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-bromo-3-methoxy-2-methylpropane in the Williamson ether synthesis. This primary alkyl halide is a versatile building block for the synthesis of a variety of ethers, which are of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific documented procedures for this particular reagent, the following protocols are based on established principles of the Williamson ether synthesis and are intended as a starting point for reaction optimization.

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide.[1][2][3] this compound is an attractive substrate for this reaction due to its primary bromide, which is a good leaving group and is less sterically hindered, favoring the desired substitution reaction over competing elimination pathways.[4][5] The resulting ethers, incorporating the 2-methyl-3-methoxypropyl moiety, have potential applications as pharmaceutical intermediates and scaffolds in drug discovery. While specific biological activities for ethers derived directly from this compound are not extensively documented, the ether functional group is a common feature in many biologically active molecules, including antifungal and antibacterial agents.[6][7][8]

Reaction Mechanism and Key Parameters

The Williamson ether synthesis is a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. The general mechanism involves two steps:

  • Deprotonation: An alcohol or phenol is deprotonated by a strong base (e.g., sodium hydride, sodium amide) to form a highly nucleophilic alkoxide or phenoxide ion.

  • Nucleophilic Attack: The alkoxide/phenoxide ion then attacks the primary alkyl halide (this compound), displacing the bromide leaving group in a concerted step to form the ether.

Several factors influence the success and yield of the Williamson ether synthesis:

  • Substrate: Primary alkyl halides, such as this compound, are ideal as they minimize the competing E2 elimination reaction.[4][5]

  • Base: A strong base is required to generate the alkoxide/phenoxide nucleophile. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic byproduct (H\textsubscript{2}).

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are typically used as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[5]

  • Temperature: The reaction temperature can influence the reaction rate and the competition between substitution and elimination. Reactions are often heated to ensure a reasonable reaction time.

Experimental Protocols

The following are generalized protocols for the synthesis of ethers using this compound with an alcohol and a phenol.

General Synthesis of an Alkyl-(2-methyl-3-methoxypropyl) Ether

Materials:

  • Alcohol (R-OH)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO\textsubscript{4})

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH\textsubscript{4}Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO\textsubscript{4}, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

General Synthesis of an Aryl-(2-methyl-3-methoxypropyl) Ether

Materials:

  • Phenol (Ar-OH)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the phenol (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 eq) in small portions.

  • Stir the mixture at room temperature for 1 hour.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M NaOH solution, followed by water and brine.

  • Dry the organic phase over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the pure aryl ether.

Data Presentation

The following tables summarize representative quantitative data for the Williamson ether synthesis with this compound. These values are illustrative and may vary depending on the specific alcohol/phenol and reaction conditions.

Table 1: Representative Reaction Conditions and Yields

EntryNucleophile (R-OH/Ar-OH)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1PhenolNaH (1.1)DMF701885-95
24-MethoxyphenolNaH (1.1)DMF701688-96
3Benzyl alcoholNaH (1.1)THF652475-85
4EthanolNaH (1.1)DMF801270-80

Table 2: Representative Spectroscopic Data for a Hypothetical Product: 1-(2-Methyl-3-methoxypropoxy)benzene

Spectroscopic DataCharacteristic Peaks/Signals
\textsuperscript{1}H NMR (CDCl\textsubscript{3}, 400 MHz) δ 7.30-7.25 (m, 2H, Ar-H), 6.95-6.90 (m, 3H, Ar-H), 3.85 (d, J = 6.0 Hz, 2H, -OCH\textsubscript{2}-Ar), 3.40 (s, 3H, -OCH\textsubscript{3}), 3.35 (d, J = 6.4 Hz, 2H, -CH\textsubscript{2}OCH\textsubscript{3}), 2.20-2.10 (m, 1H, -CH-), 1.05 (d, J = 6.8 Hz, 3H, -CH\textsubscript{3})
\textsuperscript{13}C NMR (CDCl\textsubscript{3}, 100 MHz) δ 159.0, 129.5, 121.0, 114.5, 75.0, 72.0, 59.0, 38.0, 16.5
FT-IR (thin film, cm\textsuperscript{-1}) 3060, 2950, 2870, 1600, 1500, 1240, 1110, 1040, 750, 690
Mass Spectrometry (EI) m/z (%): 180 (M\textsuperscript{+}, 25), 107 (100), 91 (40), 77 (30), 57 (50)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the Williamson ether synthesis.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification alcohol Alcohol/Phenol alkoxide_formation Alkoxide/Phenoxide Formation (0°C to RT) alcohol->alkoxide_formation base Strong Base (e.g., NaH) base->alkoxide_formation solvent Anhydrous Solvent (e.g., DMF) solvent->alkoxide_formation alkyl_halide_addition Addition of This compound alkoxide_formation->alkyl_halide_addition heating Heating (60-80°C) alkyl_halide_addition->heating quench Quenching (e.g., sat. NH4Cl) heating->quench extraction Extraction (e.g., Diethyl Ether) quench->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography) concentration->purification final_product final_product purification->final_product Pure Ether

Caption: Experimental workflow for the Williamson ether synthesis.

logical_relationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Alkyl_Halide Alkyl Halide (this compound) SN2 SN2 (Ether Formation) Desired Alkyl_Halide->SN2 Primary (Favors) E2 E2 (Elimination) Side Reaction Alkyl_Halide->E2 Steric Hindrance (Favors) Nucleophile Alcohol / Phenol Nucleophile->SN2 Good Nucleophilicity Base Base Strength (e.g., NaH > NaOH) Base->SN2 Generates Nucleophile Base->E2 Strong Base (Favors) Solvent Solvent Polarity (Aprotic Polar Favored) Solvent->SN2 Enhances Nucleophilicity Temperature Temperature Temperature->SN2 Increases Rate Temperature->E2 Higher Temp (Favors)

Caption: Factors influencing the outcome of the Williamson ether synthesis.

References

Application Notes and Protocols: 1-Bromo-3-methoxy-2-methylpropane as an Alkylating Agent for Amines and Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and representative data for the use of 1-bromo-3-methoxy-2-methylpropane as a versatile alkylating agent for the synthesis of various amine and thiol derivatives. This reagent is a valuable building block in drug discovery and organic synthesis for introducing the 3-methoxy-2-methylpropyl moiety.

Alkylation of Amines (N-Alkylation)

The alkylation of amines with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.[1]

A common challenge in the alkylation of primary and secondary amines is over-alkylation, as the resulting secondary or tertiary amine products are often more nucleophilic than the starting amine.[3][4] This can lead to a mixture of mono- and poly-alkylated products.[3] To favor mono-alkylation, a large excess of the starting amine is often employed.[5] The steric hindrance from the methyl group adjacent to the reactive center in this compound may help to mitigate the rate of a second alkylation, potentially improving selectivity for the mono-alkylated product compared to less hindered primary alkyl halides.

N_Alkylation cluster_primary Primary Amine Alkylation cluster_secondary Over-alkylation PrimaryAmine R-NH₂ SecondaryAmine Mono-alkylated Product (Secondary Amine) PrimaryAmine->SecondaryAmine Sɴ2 AlkylHalide This compound AlkylHalide->SecondaryAmine TertiaryAmine Di-alkylated Product (Tertiary Amine) SecondaryAmine->TertiaryAmine Sɴ2 Base Base (e.g., K₂CO₃) Base->SecondaryAmine AlkylHalide2 This compound AlkylHalide2->TertiaryAmine Base2 Base Base2->TertiaryAmine

Figure 1: N-Alkylation of a primary amine leading to mono- and di-alkylated products.

Representative Experimental Protocols

Protocol 1: Mono-N-Alkylation of a Primary Aliphatic Amine

This protocol describes a general procedure for the mono-alkylation of a primary aliphatic amine using an excess of the amine to minimize over-alkylation.

Materials:

  • Primary aliphatic amine (e.g., benzylamine)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary aliphatic amine (3.0 equivalents) and anhydrous acetonitrile (10 mL per mmol of the alkyl halide).

  • Add anhydrous potassium carbonate (2.0 equivalents).

  • To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess amine.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol outlines a general method for the alkylation of a secondary amine to form a tertiary amine.

Materials:

  • Secondary amine (e.g., piperidine)

  • This compound

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, work-up, and purification.

Procedure:

  • In a round-bottom flask, dissolve the secondary amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DMF (10 mL per mmol of the alkyl halide).

  • Add this compound (1.0 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at 50-70 °C until the starting material is consumed as indicated by TLC or LC-MS (typically 18-36 hours).

  • Cool the reaction mixture to room temperature and pour it into deionized water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired tertiary amine.

Representative Quantitative Data

The following table summarizes representative, hypothetical data for the N-alkylation of various amines with this compound. Actual results may vary.

EntryAmine SubstrateAmine:Halide RatioBaseSolventTemp (°C)Time (h)Yield (%)
1Benzylamine3:1K₂CO₃CH₃CN701875
2Aniline1.2:1Cs₂CO₃DMF902460
3Piperidine1.2:1Et₃NDMF602482
4Morpholine1.2:1K₂CO₃CH₃CN702085

Alkylation of Thiols (S-Alkylation)

Thiols are excellent nucleophiles and readily undergo S-alkylation with alkyl halides such as this compound to form thioethers.[6] The reaction typically proceeds under mild basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion.[7] In contrast to N-alkylation, S-alkylation does not suffer from over-alkylation issues as the resulting thioether is not nucleophilic.[6]

S_Alkylation Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base Base->Thiolate Thioether Thioether Product Thiolate->Thioether Sɴ2 Attack AlkylHalide This compound AlkylHalide->Thioether

Figure 2: S-Alkylation of a thiol via a thiolate intermediate.

Representative Experimental Protocol

Protocol 3: S-Alkylation of a Thiol

This protocol provides a general procedure for the synthesis of thioethers from thiols and this compound.

Materials:

  • Thiol (e.g., thiophenol or benzyl mercaptan)

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reaction, work-up, and purification.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the thiol (1.1 equivalents) and anhydrous DMF (10 mL per mmol of thiol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cautiously quench the reaction by the slow addition of deionized water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data

The following table presents representative, hypothetical data for the S-alkylation of various thiols with this compound. Actual results may vary.

EntryThiol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMFRT492
2Benzyl mercaptanNaHTHFRT395
31-DodecanethiolCs₂CO₃CH₃CN50590
4Cysteine ethyl esterEt₃NDMFRT688

General Experimental Workflow

The following diagram illustrates a typical workflow for the alkylation reactions described above, from reaction setup to the isolation of the purified product.

Workflow Setup Reaction Setup (Flask, Stirrer, Inert Atm.) Reagents Addition of Amine/Thiol, Base, and Solvent Setup->Reagents AlkylatingAgent Addition of This compound Reagents->AlkylatingAgent Reaction Reaction Monitoring (TLC/LC-MS) AlkylatingAgent->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying and Filtration Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Figure 3: General experimental workflow for alkylation reactions.

Safety Information

  • This compound is a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases such as sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Bromo-3-methoxy-2-methylpropane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and relevant data for the successful execution of Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-3-methoxy-2-methylpropane and its derivatives. This class of reaction is pivotal for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The methodologies outlined below are based on established principles for the coupling of sp³-hybridized alkyl halides with sp²-hybridized boronic acid derivatives.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] While traditionally employed for the coupling of aryl and vinyl halides, significant advancements have enabled the efficient coupling of alkyl halides, including primary alkyl bromides like this compound.[2] This sp³-sp² coupling is particularly valuable in drug discovery and development for the introduction of unique alkyl fragments into aromatic and heteroaromatic scaffolds.

The successful coupling of primary alkyl bromides, especially those with β-hydrogens, is often challenged by side reactions such as β-hydride elimination.[3] However, the development of catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) has largely overcome these limitations, allowing for high-yield couplings under mild conditions.[3][4]

This document outlines recommended protocols, catalyst systems, and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids.

Reaction Scheme & Signaling Pathway

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)L2-Br (R = 3-methoxy-2-methylpropyl) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl_complex R-Pd(II)L2-Ar Transmetalation->PdII_Aryl_complex ArylBoronate ArB(OH)3- ArylBoronate->Transmetalation Base Base (e.g., K3PO4) Base->ArylBoronate activates RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 regenerates catalyst Product R-Ar (Coupled Product) RedElim->Product AlkylBromide This compound AlkylBromide->OxAdd Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Solids: - Catalyst - Ligand - Base - Boronic Acid Derivative A->B C Inert Atmosphere (Ar or N2) B->C D Add Solvents C->D E Add Alkyl Bromide D->E F Stir at appropriate Temperature E->F G Monitor Progress (TLC, GC-MS) F->G H Quench Reaction G->H Upon Completion I Extraction H->I J Drying & Concentration I->J K Purification (Column Chromatography) J->K L Characterization (NMR, MS) K->L

References

Application Notes and Protocols: Synthesis of 1-Azido-3-methoxy-2-methylpropane via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-azido-3-methoxy-2-methylpropane from 1-bromo-3-methoxy-2-methylpropane and sodium azide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the azide anion displaces the bromide leaving group. The resulting organic azide is a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing compounds and heterocycles through reactions such as the Staudinger ligation and click chemistry. These subsequent reactions are of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutic agents.

Reaction Principle

The synthesis proceeds via an SN2 mechanism. The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom in this compound. This is a concerted, one-step process where the carbon-azide bond forms simultaneously with the cleavage of the carbon-bromine bond. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is recommended to solvate the sodium cation while leaving the azide anion relatively free and highly nucleophilic, thus accelerating the reaction rate.

Mandatory Safety Precautions

Extreme caution must be exercised when handling sodium azide. It is a highly toxic and potentially explosive substance.

  • Toxicity: Sodium azide is acutely toxic if swallowed, inhaled, or absorbed through the skin. It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, death.

  • Explosion Hazard: Sodium azide can form highly explosive heavy metal azides when in contact with metals such as lead, copper, silver, and mercury. Therefore, the use of metal spatulas or contact with metal surfaces (including plumbing) must be strictly avoided. It can also form the explosive and toxic hydrazoic acid upon contact with strong acids.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical safety goggles, and double-gloving with nitrile gloves is recommended.

  • Waste Disposal: All waste containing sodium azide must be treated as hazardous waste and disposed of according to institutional safety guidelines. Quench any residual azide before disposal, for example, with a solution of sodium nitrite and acetic acid. Never pour azide-containing solutions down the drain.

Data Presentation

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Starting Material This compoundC₅H₁₁BrO167.04
Reagent Sodium AzideNaN₃65.01
Product 1-Azido-3-methoxy-2-methylpropaneC₅H₁₁N₃O129.16

Table 2: Estimated Spectroscopic Data for 1-Azido-3-methoxy-2-methylpropane

Spectroscopy Expected Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMR (CDCl₃) ~3.3 (s, 3H, -OCH₃), ~3.2 (d, 2H, -CH₂N₃), ~3.1 (d, 2H, -OCH₂-), ~2.0 (m, 1H, -CH-), ~1.0 (d, 3H, -CH₃)
¹³C NMR (CDCl₃) ~75 (-OCH₂-), ~59 (-OCH₃), ~55 (-CH₂N₃), ~35 (-CH-), ~17 (-CH₃)
IR Spectroscopy ~2100 cm⁻¹ (strong, sharp, N₃ stretch)

Note: The NMR data are estimated based on analogous structures and typical chemical shift ranges. Actual values may vary.

Experimental Protocol

This protocol is based on general procedures for the synthesis of alkyl azides from primary alkyl bromides.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Addition of Sodium Azide: Carefully add sodium azide (1.2-1.5 eq) to the stirred solution. (Caution: Use a non-metallic spatula).

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, 1-azido-3-methoxy-2-methylpropane.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: Based on similar reactions, the expected yield of 1-azido-3-methoxy-2-methylpropane is in the range of 70-95%.

Visualizations

Reaction_Mechanism 1_Bromo_3_methoxy_2_methylpropane This compound Transition_State [N₃---CH₂(CH(CH₃)CH₂OCH₃)---Br]⁻ 1_Bromo_3_methoxy_2_methylpropane->Transition_State SN2 Attack Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Transition_State 1_Azido_3_methoxy_2_methylpropane 1-Azido-3-methoxy-2-methylpropane Sodium_Bromide Sodium Bromide (NaBr) Transition_State->1_Azido_3_methoxy_2_methylpropane Bond Formation/Cleavage

Caption: SN2 reaction mechanism for the synthesis of 1-azido-3-methoxy-2-methylpropane.

Experimental_Workflow A 1. Reaction Setup Dissolve this compound in anhydrous DMSO. B 2. Add Sodium Azide Carefully add NaN₃ to the solution. A->B C 3. Reaction Heat at 50-60°C for 12-24h. B->C D 4. Workup Quench with water and extract with diethyl ether. C->D E 5. Purification Dry, filter, and remove solvent. Purify by distillation or chromatography. D->E F Product 1-Azido-3-methoxy-2-methylpropane E->F

Caption: Experimental workflow for the synthesis of 1-azido-3-methoxy-2-methylpropane.

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel compounds utilizing 1-Bromo-3-methoxy-2-methylpropane as a key building block. This versatile reagent can be employed in a variety of reactions to introduce the 3-methoxy-2-methylpropyl moiety, a valuable fragment in the design of new chemical entities for pharmaceutical and materials science research. The following protocols are generalized procedures that can be adapted and optimized for specific target molecules.

General Reactivity and Handling

This compound is a primary alkyl bromide. The presence of the bromine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism. It is a flammable liquid and can cause skin and eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of Novel Aryl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers by reacting an alkoxide with a primary alkyl halide.[2][3] This protocol outlines the synthesis of a novel aryl ether by reacting a substituted phenol with this compound.

Experimental Protocol:
  • Deprotonation of Phenol: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the desired substituted phenol (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) or potassium carbonate (K(_2)CO(_3), 2.0 eq.), portion-wise at 0 °C to form the corresponding phenoxide.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add this compound (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired novel aryl ether.

Data Presentation:
Reactant (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
4-NitrophenolNaHDMF60685>98
2-NaphtholK(_2)CO(_3)Acetonitrile801278>97
VanillinNaHDMF60882>98

Note: The data presented in this table is illustrative and based on typical outcomes for Williamson ether synthesis reactions.

Experimental Workflow:

Williamson_Ether_Synthesis cluster_0 Reaction Setup cluster_1 Work-up & Purification Phenol Substituted Phenol Deprotonation Deprotonation (Formation of Phenoxide) Phenol->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Deprotonation Reactant This compound Alkylation Alkylation (SN2 Reaction) Reactant->Alkylation Deprotonation->Alkylation Quenching Quenching Alkylation->Quenching Novel Aryl Ether Extraction Extraction Quenching->Extraction Novel Aryl Ether Purification Column Chromatography Extraction->Purification Novel Aryl Ether Product Product Purification->Product Novel Aryl Ether

Caption: Williamson Ether Synthesis Workflow.

Synthesis of Novel Secondary and Tertiary Amines via N-Alkylation

Primary and secondary amines can be alkylated with this compound to yield the corresponding secondary and tertiary amines, respectively. These products can serve as valuable intermediates in drug discovery.

Experimental Protocol:
  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the primary or secondary amine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate (K(_2)CO(_3), 2.5 eq.) or triethylamine (Et(_3)N, 2.0 eq.), to the solution.

  • Alkylation: Add this compound (1.1 eq. for mono-alkylation) to the stirred mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation to obtain the desired amine.

Data Presentation:
Reactant (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
AnilineK(_2)CO(_3)Acetonitrile801875>97
MorpholineK(_2)CO(_3)DMF1001288>99
BenzylamineEt(_3)NAcetonitrile801680>98

Note: The data presented in this table is illustrative and based on typical outcomes for N-alkylation reactions.

Experimental Workflow:

N_Alkylation cluster_0 Reaction cluster_1 Purification Amine Primary or Secondary Amine Alkylation N-Alkylation Amine->Alkylation Base Base (e.g., K2CO3) Base->Alkylation Solvent Polar Aprotic Solvent Solvent->Alkylation Reactant This compound Reactant->Alkylation Filtration Filtration Alkylation->Filtration Novel Amine Concentration Concentration Filtration->Concentration Novel Amine Purification Chromatography/Distillation Concentration->Purification Novel Amine Product Product Purification->Product Novel Amine

Caption: N-Alkylation Experimental Workflow.

Synthesis of Novel Alcohols via Grignard Reaction

This compound can be used to form a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds. This protocol describes the formation of the Grignard reagent and its subsequent reaction with an aldehyde or ketone.

Experimental Protocol:
  • Grignard Reagent Formation:

    • In an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.5 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Carbonyl Compound:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of the desired aldehyde or ketone (0.9 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting alcohol by column chromatography.

Data Presentation:
Carbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)Purity (%)
BenzaldehydeTHF0 to RT370>96
AcetophenoneTHF0 to RT465>95
CyclohexanoneTHF0 to RT372>97

Note: The data presented in this table is illustrative and based on typical outcomes for Grignard reactions.

Experimental Workflow:

Grignard_Reaction cluster_0 Grignard Formation cluster_1 Work-up Bromide This compound Formation Grignard Reagent (3-methoxy-2-methylpropyl)magnesium bromide Bromide->Formation Mg Magnesium Turnings Mg->Formation THF Anhydrous THF THF->Formation Reaction Nucleophilic Addition Formation->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Novel Alcohol Extract Extraction Quench->Extract Novel Alcohol Purify Purification Extract->Purify Novel Alcohol Product Product Purify->Product Novel Alcohol

Caption: Grignard Reaction Workflow.

Hypothetical Signaling Pathway Inhibition

Novel compounds synthesized using this compound may exhibit interesting biological activities. For instance, a novel ether or amine derivative could be designed to target a specific enzyme, such as a protein kinase, which is often implicated in disease signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized compound acts as a kinase inhibitor.

Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Synthesized Novel Compound (Kinase Inhibitor) Inhibitor->MEK

Caption: Hypothetical Kinase Inhibition Pathway.

References

Application of 1-Bromo-3-methoxy-2-methylpropane in Pharmaceutical Intermediate Synthesis: An Overview Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the application of 1-Bromo-3-methoxy-2-methylpropane in pharmaceutical intermediate synthesis did not yield specific, publicly available examples, quantitative data, or detailed experimental protocols. This suggests that its use may be limited, not widely documented, or confined to proprietary research. However, to provide valuable insights into the potential applications of this and structurally similar compounds, this document details the well-established use of its close structural analog, 1-Bromo-3-methoxypropane , in the synthesis of key pharmaceutical intermediates. The principles, reaction types, and experimental approaches described herein are likely applicable to this compound.

Introduction to Bromoalkoxyalkanes in Pharmaceutical Synthesis

Bromoalkoxyalkanes are versatile building blocks in medicinal chemistry. The presence of a reactive bromine atom makes them excellent electrophiles for alkylation reactions, allowing for the introduction of alkoxyalkyl moieties into a wide range of nucleophilic substrates. The methoxy group can influence the compound's solubility and may offer a site for further chemical modification. These characteristics make them valuable reagents for constructing the complex molecular architectures of modern pharmaceuticals.

Application of 1-Bromo-3-methoxypropane in the Synthesis of Pharmaceutical Intermediates

1-Bromo-3-methoxypropane is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). Its primary role is to introduce the 3-methoxypropyl group via nucleophilic substitution reactions.

Key Applications:
  • Synthesis of Brinzolamide Intermediate: Brinzolamide is a carbonic anhydrase inhibitor used to treat glaucoma. 1-Bromo-3-methoxypropane is used to alkylate a sulfonamide intermediate in the synthesis of this drug.

  • Synthesis of Prucalopride Intermediate: Prucalopride is a selective serotonin (5-HT4) receptor agonist used for the treatment of chronic constipation. The synthesis involves the alkylation of a piperidine derivative with 1-Bromo-3-methoxypropane.

Experimental Protocols (Based on 1-Bromo-3-methoxypropane)

The following are generalized protocols for the use of 1-Bromo-3-methoxypropane in the alkylation of common nucleophiles in pharmaceutical synthesis. These can serve as a starting point for developing procedures for this compound, with the understanding that reaction conditions may need to be optimized.

General N-Alkylation Protocol

This protocol describes the alkylation of a secondary amine, a common step in pharmaceutical synthesis.

Materials:

  • Secondary amine (1.0 eq)

  • 1-Bromo-3-methoxypropane (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, Et₃N) (2.0 - 3.0 eq)

  • Solvent (e.g., Acetonitrile, DMF, DMSO)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the secondary amine, solvent, and base.

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete dissolution and deprotonation.

  • Slowly add 1-Bromo-3-methoxypropane to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General O-Alkylation Protocol

This protocol outlines the alkylation of a phenol, another important transformation in drug synthesis.

Materials:

  • Phenol (1.0 eq)

  • 1-Bromo-3-methoxypropane (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)

  • Solvent (e.g., Acetone, Acetonitrile, DMF)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the phenol in the chosen solvent.

  • Add the base to the solution and stir the mixture at room temperature for 30-60 minutes.

  • Add 1-Bromo-3-methoxypropane to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove the base.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the alkylation of representative nucleophiles with 1-Bromo-3-methoxypropane. This data is illustrative and based on common laboratory practices.

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
PiperidineK₂CO₃Acetonitrile608-1285-95>98
4-Aminobenzoic acidNa₂CO₃DMF8012-1670-80>97
PhenolCs₂CO₃Acetone556-1090-98>99
2-ThiophenolK₂CO₃DMF704-888-96>98

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a pharmaceutical intermediate using a bromoalkoxyalkane like 1-Bromo-3-methoxypropane.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Start Starting Materials (Nucleophile, 1-Bromo-3-methoxypropane, Base, Solvent) Reaction Alkylation Reaction Start->Reaction Workup Quenching & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Column Chromatography or Recrystallization Crude->Purification Pure Pure Intermediate Purification->Pure Characterization Structural Characterization (NMR, MS) Pure->Characterization Purity Purity Analysis (HPLC, GC) Pure->Purity Final Characterized Intermediate Characterization->Final Purity->Final SignalingPathway cluster_drug Drug Action cluster_enzyme Enzyme Inhibition cluster_effect Physiological Effect Drug Brinzolamide (derived from 1-Bromo-3-methoxypropane intermediate) Enzyme Carbonic Anhydrase II Drug->Enzyme inhibits Product H₂O + CO₂ Enzyme->Product catalyzes AqueousHumor Decreased Aqueous Humor Production Enzyme->AqueousHumor leads to Substrate H₂CO₃ (Carbonic Acid) Substrate->Enzyme binds IOP Reduced Intraocular Pressure AqueousHumor->IOP

Application Notes and Protocols: Scale-up Synthesis of 1-Bromo-3-methoxy-2-methylpropane and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 1-Bromo-3-methoxy-2-methylpropane, a valuable building block in pharmaceutical and organic synthesis. The procedures outlined are designed for safe and efficient scale-up, focusing on readily available starting materials and established chemical transformations. This guide includes a two-step synthesis for the target molecule, commencing with the selective mono-methylation of 2-methyl-1,3-propanediol to yield 3-methoxy-2-methyl-1-propanol, followed by its bromination. Additionally, a protocol for the synthesis of a representative derivative, 1-azido-3-methoxy-2-methylpropane, is provided to demonstrate the utility of the primary product in further synthetic applications. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using diagrams.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). The development of robust and scalable synthetic routes to these compounds is crucial for ensuring a reliable supply chain in drug discovery and development. The protocols detailed herein are based on established chemical principles and are optimized for safety and efficiency at a larger scale.

Synthesis of this compound

The synthesis of this compound is achieved in a two-step process. The first step involves the selective mono-methylation of 2-methyl-1,3-propanediol to produce the precursor alcohol, 3-methoxy-2-methyl-1-propanol. The second step is the conversion of this alcohol to the target alkyl bromide using hydrobromic and sulfuric acids.

Step 1: Synthesis of 3-methoxy-2-methyl-1-propanol

This procedure details the selective mono-methylation of 2-methyl-1,3-propanediol. By using a slight excess of the diol and controlling the stoichiometry of the base and methylating agent, the formation of the di-methylated byproduct is minimized.

Experimental Protocol:

  • Reaction Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Reagents: Charge the flask with 2-methyl-1,3-propanediol (1.2 kg, 13.3 mol) and anhydrous tetrahydrofuran (THF) (2.5 L).

  • Base Addition: Cool the stirred solution to 0-5 °C in an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 480 g, 12.0 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Methylation: Cool the mixture back to 0-5 °C. Add methyl iodide (1.7 kg, 12.0 mol) dropwise via the dropping funnel over 2 hours, keeping the temperature below 10 °C.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water (500 mL) while cooling the flask in an ice bath.

  • Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by fractional distillation to yield 3-methoxy-2-methyl-1-propanol.

Quantitative Data Summary for Step 1:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Stoichiometric Ratio
2-methyl-1,3-propanediol90.121.2 kg13.31.1
Sodium Hydride (60%)40.00480 g12.01.0
Methyl Iodide141.941.7 kg12.01.0
Product
3-methoxy-2-methyl-1-propanol104.15~1.0 kg (Typical)~9.6~80% Yield

Experimental Workflow for Step 1:

Synthesis_Step1 reagents Reagents: 2-methyl-1,3-propanediol Sodium Hydride Methyl Iodide reaction Reaction: - 0-5 °C, then RT - 16 hours reagents->reaction quench Quenching: Slow addition of water reaction->quench workup Work-up: - Phase separation - Extraction - Brine wash - Drying quench->workup purification Purification: Fractional Distillation workup->purification product Product: 3-methoxy-2-methyl-1-propanol purification->product

Workflow for the synthesis of 3-methoxy-2-methyl-1-propanol.
Step 2: Synthesis of this compound

This procedure describes the conversion of 3-methoxy-2-methyl-1-propanol to the target compound, this compound, using a mixture of hydrobromic acid and sulfuric acid.[1][2][3] This method is a classic and industrially relevant approach for the synthesis of primary alkyl bromides from their corresponding alcohols.[1][4]

Experimental Protocol:

  • Reaction Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a distillation head connected to a condenser and receiving flask.

  • Reagents: Charge the flask with 48% aqueous hydrobromic acid (2.5 L, 22.2 mol). Cool the stirred acid to 0-5 °C in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.2 L, 22.2 mol) via the dropping funnel, maintaining the internal temperature below 15 °C.

  • Alcohol Addition: Add 3-methoxy-2-methyl-1-propanol (1.0 kg, 9.6 mol) dropwise to the cold acid mixture over 1 hour.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 110-120 °C) and maintain for 4 hours.

  • Distillation: After the reflux period, arrange the apparatus for distillation and distill the product from the reaction mixture. Collect the distillate, which will consist of two phases.

  • Work-up: Separate the lower organic layer. Wash the organic layer with water (2 x 500 mL), then with 5% aqueous sodium bicarbonate solution (500 mL) until the washings are neutral, and finally with brine (500 mL).

  • Drying and Purification: Dry the crude product over anhydrous calcium chloride. Filter and purify by vacuum distillation to afford this compound.

Quantitative Data Summary for Step 2:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Stoichiometric Ratio
3-methoxy-2-methyl-1-propanol104.151.0 kg9.61.0
Hydrobromic Acid (48%)80.912.5 L22.22.3
Sulfuric Acid (conc.)98.081.2 L22.22.3
Product
This compound167.04~1.3 kg (Typical)~7.8~81% Yield

Experimental Workflow for Step 2:

Synthesis_Step2 reagents Reagents: 3-methoxy-2-methyl-1-propanol HBr (48%) H2SO4 (conc.) reaction Reaction: - Reflux (110-120 °C) - 4 hours reagents->reaction distillation Distillation: Product distilled from reaction mixture reaction->distillation workup Work-up: - Phase separation - Washes (H2O, NaHCO3, Brine) distillation->workup purification Purification: - Drying (CaCl2) - Vacuum Distillation workup->purification product Product: This compound purification->product

Workflow for the synthesis of this compound.

Synthesis of a Representative Derivative: 1-azido-3-methoxy-2-methylpropane

To illustrate the synthetic utility of this compound, a protocol for its conversion to 1-azido-3-methoxy-2-methylpropane via nucleophilic substitution is provided.

Experimental Protocol:

  • Reaction Setup: A 3 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reagents: Charge the flask with this compound (1.0 kg, 6.0 mol), sodium azide (468 g, 7.2 mol), and dimethylformamide (DMF) (1.5 L).

  • Reaction: Heat the stirred mixture to 80 °C and maintain for 12 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 5 L of water. Extract the aqueous mixture with diethyl ether (3 x 1 L).

  • Washing and Drying: Combine the organic extracts and wash with water (3 x 1 L) and then with brine (1 L). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-azido-3-methoxy-2-methylpropane.

Quantitative Data Summary for Derivative Synthesis:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Stoichiometric Ratio
This compound167.041.0 kg6.01.0
Sodium Azide65.01468 g7.21.2
Product
1-azido-3-methoxy-2-methylpropane129.16~700 g (Typical)~5.4~90% Yield

Experimental Workflow for Derivative Synthesis:

Synthesis_Derivative reagents Reagents: This compound Sodium Azide reaction Reaction: - DMF, 80 °C - 12 hours reagents->reaction workup Work-up: - Poured into water - Extraction with diethyl ether reaction->workup washing Washing & Drying: - Water and brine washes - Drying (MgSO4) workup->washing purification Purification: Vacuum Distillation washing->purification product Product: 1-azido-3-methoxy-2-methylpropane purification->product

Workflow for the synthesis of 1-azido-3-methoxy-2-methylpropane.

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and quench with extreme care.

  • Methyl Iodide: Is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrobromic and Sulfuric Acids: Are highly corrosive. Handle with appropriate PPE, including acid-resistant gloves, goggles, and a lab coat. The addition of sulfuric acid to hydrobromic acid is exothermic and should be done slowly with cooling.

  • Sodium Azide: Is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and heavy metals.

  • Distillations: Should be performed behind a safety shield.

Conclusion

The protocols described in these application notes provide a clear and scalable pathway for the synthesis of this compound and a representative derivative. By following these detailed procedures and adhering to the safety precautions, researchers and development professionals can reliably produce these valuable chemical intermediates for their applications.

References

Application Notes and Protocols: One-Pot Synthesis Utilizing 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxy-2-methylpropane is a versatile bifunctional reagent that holds significant potential in the synthesis of novel organic molecules, particularly in the development of pharmaceutical intermediates and other fine chemicals. Its structure, featuring a reactive primary bromide and a methoxy ether group, allows for the introduction of a unique methoxyisobutyl moiety into a variety of molecular scaffolds. This functional group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and conformational flexibility.

One-pot synthesis, a strategy that combines multiple reaction steps in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and waste reduction.[1] This application note provides a detailed protocol for a one-pot Williamson ether synthesis utilizing this compound and a model phenolic nucleophile, 4-nitrophenol. The resulting ether could serve as a precursor for compounds with potential applications in medicinal chemistry, for example, as building blocks for kinase inhibitors or other targeted therapies.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C5H11BrO
Molecular Weight 167.04 g/mol
IUPAC Name This compound
CAS Number 112889-79-9
Appearance Flammable liquid and vapor
Hazards Causes skin and serious eye irritation; May cause respiratory irritation.[2]

One-Pot Synthesis of 1-(3-Methoxy-2-methylpropoxy)-4-nitrobenzene

This section details a representative one-pot protocol for the synthesis of 1-(3-methoxy-2-methylpropoxy)-4-nitrobenzene via a Williamson ether synthesis. This reaction is a classic example of nucleophilic substitution where an alkoxide displaces a halide from an alkyl halide.[3]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions reagent1 This compound plus1 + reagent2 4-Nitrophenol arrow1 One-Pot reagent2->arrow1 base K2CO3 base->arrow1 solvent DMF solvent->arrow1 product 1-(3-Methoxy-2-methylpropoxy)-4-nitrobenzene plus2 + plus3 + arrow1->product

Caption: One-pot Williamson ether synthesis.

Experimental Protocol

Materials:

  • This compound (98%)

  • 4-Nitrophenol (99%)

  • Potassium carbonate (K₂CO₃), anhydrous (99%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add anhydrous N,N-dimethylformamide (40 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide salt.

  • Add this compound (1.67 g, 10 mmol) to the reaction mixture dropwise over 5 minutes.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of deionized water and 50 mL of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(3-methoxy-2-methylpropoxy)-4-nitrobenzene.

Expected Results

The following table summarizes the expected quantitative data for the one-pot synthesis of 1-(3-methoxy-2-methylpropoxy)-4-nitrobenzene.

ParameterExpected Value
Yield 80-90%
Purity (by HPLC) >98%
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.20 (d, 2H), 6.95 (d, 2H), 3.95 (d, 2H), 3.35 (s, 3H), 2.20 (m, 1H), 1.10 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 164.0, 141.5, 125.9, 114.5, 75.0, 72.1, 59.2, 35.5, 16.8
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₅NO₄: 226.10, found: 226.1

Application Workflow and Potential Signaling Pathway Involvement

The synthesized ether, 1-(3-methoxy-2-methylpropoxy)-4-nitrobenzene, can be further elaborated into more complex molecules with potential biological activity. For instance, the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build a library of compounds for screening.

Synthetic Workflow

G start This compound step1 One-Pot Williamson Ether Synthesis start->step1 intermediate 1-(3-Methoxy-2-methylpropoxy)-4-nitrobenzene step1->intermediate step2 Nitro Group Reduction intermediate->step2 amine 4-(3-Methoxy-2-methylpropoxy)aniline step2->amine step3 Amide Coupling / Further Derivatization amine->step3 end Library of Bioactive Candidates step3->end

Caption: Synthetic workflow for drug discovery.

Hypothetical Signaling Pathway Interaction

Compounds containing substituted aniline moieties are known to interact with various biological targets, including protein kinases. The methoxyisobutyl group introduced from this compound could potentially occupy a hydrophobic pocket in the ATP-binding site of a kinase, leading to inhibition of its activity. This could be relevant in cancer therapy where kinase signaling pathways are often dysregulated.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Synthesized Kinase Inhibitor inhibitor->dimerization Inhibition

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in drug discovery and development. The one-pot Williamson ether synthesis protocol detailed in this application note provides an efficient and straightforward method for incorporating the unique methoxyisobutyl moiety into aromatic systems. The resulting products can serve as versatile intermediates for the generation of libraries of potential bioactive molecules, such as kinase inhibitors. The provided workflows and hypothetical pathway interactions are intended to stimulate further research into the applications of this promising reagent.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reagent Formation from 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working with the formation of the Grignard reagent from 1-Bromo-3-methoxy-2-methylpropane. The presence of both steric hindrance and an internal ether functionality presents unique challenges that can lead to specific side reactions.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-methyl-3-methoxypropylmagnesium bromide.

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is the most common issue in Grignard synthesis. It is almost always due to the passivation of the magnesium surface or the presence of inhibitors.

  • Cause 1: Magnesium Oxide Layer: Magnesium turnings are coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.[1][2]

    • Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in the flask under an inert atmosphere before adding the solvent.[3]

  • Cause 2: Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[1][4]

    • Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under a stream of inert gas (Argon or Nitrogen). The ether solvent must be anhydrous.[1][3]

  • Cause 3: Inhibitors on Glassware: Acidic residues on glassware can inhibit the reaction.

    • Solution: Ensure glassware is washed with a base (e.g., dilute ammonia solution), rinsed thoroughly with deionized water, and then dried as described above.

Q2: My reaction initiated, but the yield of the desired Grignard reagent is low, and I've isolated a high-boiling, non-polar byproduct. What is it?

A2: This is characteristic of Wurtz-type coupling , a major side reaction where the formed Grignard reagent reacts with the starting alkyl bromide.

  • Reaction: R-MgX + R-X → R-R + MgX₂ (where R = 2-methyl-3-methoxypropyl)

  • Cause: This side reaction is favored by high local concentrations of the alkyl bromide and elevated temperatures.[5] The steric hindrance from the 2-methyl group can slow the rate of Grignard formation, allowing the coupling reaction to become more competitive.

  • Solution:

    • Slow Addition: Add the solution of this compound dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[3]

    • Temperature Control: Maintain a gentle reflux. Overheating can increase the rate of Wurtz coupling.[3]

    • Efficient Stirring: Ensure the magnesium is well-suspended to promote reaction at the metal surface rather than in solution.

Q3: I am observing the formation of unexpected cyclic byproducts or evidence of ether cleavage. What is happening?

A3: The methoxy group in the substrate is an internal ether, which can be susceptible to intramolecular reactions. While ethers are common solvents for Grignard reactions, the proximity of the reactive Grignard center can lead to side reactions not seen with simple alkyl halides.

  • Possible Cause 1: Intramolecular Ether Cleavage: The Grignard reagent can act as a nucleophile, attacking one of the carbons of the methoxy group. The magnesium atom can coordinate to the ether oxygen, activating it for nucleophilic attack. This could potentially lead to the formation of a cyclopropane derivative and methoxide, or other rearranged products.

  • Possible Cause 2: Reaction with Ether Solvents: At higher temperatures, Grignard reagents can attack ether solvents like THF, leading to ring-opening and the formation of byproducts.[6]

  • Solution:

    • Use Milder Conditions: Conduct the reaction at the lowest temperature that sustains initiation and propagation (e.g., gentle reflux in diethyl ether vs. higher-boiling THF).

    • Limit Reaction Time: Extended heating after the magnesium has been consumed can promote side reactions.[3] Monitor the reaction progress and proceed to the next step once formation is complete.

Q4: After quenching my reaction with acid, a significant portion of my product is 1-methoxy-2-methylpropane. Why did this happen?

A4: This indicates that the Grignard reagent formed successfully but was then protonated (quenched) by a proton source.

  • Cause: The most likely proton source is water. This could be from insufficiently dried solvent, glassware, or exposure to atmospheric moisture.[1]

  • Solution: Re-evaluate the drying procedures for all reagents, solvents, and equipment. Ensure a positive pressure of inert gas is maintained throughout the reaction and workup.

Frequently Asked Questions (FAQs)

  • What are the primary side reactions to anticipate? The two most significant side reactions are Wurtz-type coupling to form 1,6-dimethoxy-2,5-dimethylhexane and protonation of the Grignard reagent by adventitious water to yield 1-methoxy-2-methylpropane. Intramolecular reactions involving the ether moiety are also possible under forcing conditions.[5]

  • How does the 3-methoxy group influence the Grignard formation? The methoxy group can have two effects. First, the oxygen can coordinate to the magnesium center of the Grignard reagent, potentially influencing its reactivity and solubility. Second, it introduces the possibility of intramolecular side reactions, such as ether cleavage, that are not present with simple alkyl halides.[7]

  • Which solvent is better: Diethyl Ether or THF? Both are commonly used. THF is a better solvating agent for the Grignard reagent, which can sometimes lead to faster formation.[3] However, it has a higher boiling point (66°C) than diethyl ether (35°C). For this substrate, where side reactions can be promoted by heat, starting with diethyl ether may offer better control. If initiation is difficult in diethyl ether, switching to or adding THF as a co-solvent is a reasonable strategy.

  • How can I accurately determine the yield of my Grignard reagent? The yield of a Grignard reagent cannot be determined by mass after solvent removal. It must be quantified by titration before use in subsequent reactions. A common method is back-titration with a standard solution of sec-butanol in xylene, using a colorimetric indicator like 1,10-phenanthroline.

Data Presentation

Table 1: Troubleshooting Summary

Symptom Possible Cause Recommended Solution
Reaction does not startMg passivation; Wet reagents/glasswareActivate Mg with iodine/1,2-dibromoethane; Rigorously dry all components.[1][3]
High-boiling byproductWurtz-type couplingUse slow, dropwise addition of alkyl bromide; Maintain gentle reflux.[5]
Low yield, starting material recoveredIncomplete reactionEnsure Mg is in slight excess and finely divided; Allow sufficient reaction time.
Formation of 1-methoxy-2-methylpropaneQuenching by a proton source (water)Ensure anhydrous conditions and a positive inert gas pressure.[1]
Dark/black reaction mixtureDecomposition, extensive side reactionsLower the reaction temperature; Reduce reaction time after Mg is consumed.[3]

Experimental Protocols

Protocol 1: Formation of 2-methyl-3-methoxypropylmagnesium bromide

  • Materials:

    • Magnesium turnings (1.2 eq)

    • This compound (1.0 eq)

    • Anhydrous diethyl ether or THF

    • Iodine (one small crystal)

  • Procedure:

    • Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add the iodine crystal. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are visible, then cool to room temperature.

    • Add a small portion of the anhydrous ether (~10-15% of the total volume) to cover the magnesium.

    • Dissolve the this compound in the remaining anhydrous ether and load it into the dropping funnel.

    • Add a small amount (~5-10%) of the bromide solution to the magnesium suspension. Initiation should be observed by a slight warming of the mixture, bubbling at the magnesium surface, and the disappearance of the iodine color. If the reaction does not start, gently warm the mixture or add a few drops of 1,2-dibromoethane.

    • Once initiation is confirmed, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for 1-2 hours, or until most of the magnesium has been consumed.

    • Cool the resulting gray-to-brown solution to room temperature. The Grignard reagent is now ready for titration or use in a subsequent reaction.

Protocol 2: Titration to Determine Grignard Concentration

  • Materials:

    • Standardized solution of sec-butanol in xylene (~1.0 M)

    • 1,10-Phenanthroline indicator

    • Anhydrous THF

  • Procedure:

    • To a dry flask under inert gas, add ~1-2 mL of anhydrous THF and a few crystals of 1,10-phenanthroline to serve as an indicator.

    • Carefully withdraw exactly 1.00 mL of the Grignard solution and add it to the flask. The solution should turn a deep color (e.g., reddish-brown), indicating the presence of the Grignard reagent.

    • Titrate with the standardized sec-butanol solution until the color disappears. The endpoint is a colorless or very pale yellow solution.

    • Record the volume of the sec-butanol solution used.

    • Calculate the molarity of the Grignard reagent using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the Grignard solution, and M₂ and V₂ are the molarity and volume of the sec-butanol solution.

Visualizations

Side_Reactions sub 1-Bromo-3-methoxy- 2-methylpropane mg Mg grignard Desired Grignard Reagent (R-MgBr) sub->grignard + Mg / Ether wurtz Wurtz Coupling Product (R-R) grignard->wurtz + R-Br (Substrate)

Caption: Desired Grignard formation vs. Wurtz coupling side reaction.

Ether_Cleavage start Intramolecular Grignard Moiety (R-MgBr) ts Transition State {Mg coordinates to OMe | C-C bond forms} start->ts Lewis acid assistance from Mg product Cyclic Product + MeO-MgBr ts->product Ring closure & C-O cleavage

Caption: Proposed pathway for intramolecular ether cleavage.

Troubleshooting_Workflow start Low Yield of Product q1 Was Grignard reagent quantified by titration? start->q1 a1_yes Yield is definitively low q1->a1_yes Yes a1_no Quantify Grignard reagent first q1->a1_no No q2 Major byproduct observed? a1_yes->q2 a2_wurtz High-boiling R-R observed? - Slow substrate addition - Control temperature q2->a2_wurtz Yes, high BP a2_quench Protonated R-H observed? - Check for moisture - Ensure anhydrous conditions q2->a2_quench Yes, quenched a2_no Reaction incomplete? - Check Mg activation - Increase reaction time q2->a2_no No

References

Technical Support Center: Purification of 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-3-methoxy-2-methylpropane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most common and effective methods for purifying this compound are fractional distillation and flash column chromatography. The choice between these techniques depends on the nature of the impurities and the required final purity.

Q2: What are the known physical properties of this compound?

Q3: What are the common impurities found in crude this compound?

A3: Impurities largely depend on the synthetic route. Common impurities may include the starting material, 3-methoxy-2-methylpropan-1-ol, elimination byproducts such as methoxy-2-methylpropene, and residual reagents from the bromination step (e.g., HBr, PBr₃ byproducts).

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be effectively determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC will show the percentage of your main product and any volatile impurities, while ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

Data Presentation

PropertyThis compound3-methoxy-2-methylpropan-1-ol (Starting Material)Methoxy-2-methylpropene (Elimination Product)
Molecular Formula C₅H₁₁BrOC₅H₁₂O₂C₅H₁₀O
Molecular Weight 167.04 g/mol [1]104.15 g/mol 86.13 g/mol
Boiling Point ~140-150 °C (estimated)133-135 °C~70-72 °C
Density ~1.2-1.3 g/mL (estimated)0.93 g/mL~0.76 g/mL
Appearance Colorless to pale yellow liquidColorless liquidColorless liquid

Experimental Protocols

Fractional Distillation Protocol

Fractional distillation is suitable for separating compounds with close boiling points.[2][3] It is effective for removing less volatile impurities like the starting alcohol or more volatile impurities like elimination byproducts.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle. Start the stirrer to ensure even boiling.

  • Equilibration: As the mixture heats, a vapor ring will slowly rise through the fractionating column. Allow this to proceed slowly to ensure good separation.

  • Collecting Fractions:

    • Collect the first fraction, which will be enriched in lower-boiling impurities. The temperature at the distillation head will be lower than the boiling point of the desired product.

    • As the temperature rises and stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.

    • If a higher-boiling impurity is present, the temperature will drop after the main fraction has been collected. At this point, stop the distillation.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool before disassembling.

Flash Column Chromatography Protocol

Flash column chromatography is a purification technique that uses a stationary phase (like silica gel) and a mobile phase (a solvent system) to separate compounds based on their polarity.[4][5] This method is particularly useful for removing impurities with significantly different polarities from the desired product.

Materials:

  • Glass column with a stopcock

  • Silica gel (or other appropriate stationary phase)

  • Sand

  • Eluent (solvent system, e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Column Packing:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add more eluent to the top of the column.

    • Apply gentle pressure with air or nitrogen to force the eluent through the column at a steady rate.

    • Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guides

Fractional Distillation Issues

IssuePossible CauseSolution
Bumping or uneven boiling No stir bar or boiling chips; heating too rapidly.Add a stir bar or boiling chips before heating. Heat the flask more gradually.
Temperature fluctuations at the distillation head Distillation rate is too fast or too slow; poor insulation.Adjust the heating to maintain a steady distillation rate of 1-2 drops per second. Insulate the fractionating column with glass wool or aluminum foil.
Poor separation of components Inefficient fractionating column; distillation rate is too fast.Use a longer or more efficient fractionating column. Slow down the distillation rate to allow for better equilibration.
Product decomposition Overheating.If the compound is heat-sensitive, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Flash Column Chromatography Issues

IssuePossible CauseSolution
Poor separation Incorrect eluent system.Optimize the eluent system using TLC. A good starting point is a solvent mixture that gives the desired compound an Rf value of ~0.3.
Cracked or channeled silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Compound is insoluble in the loading solvent The compound has low solubility in the eluent.Dissolve the compound in a stronger, more polar solvent, adsorb it onto a small amount of silica gel, and load it onto the column as a dry powder.
Streaking of compounds on TLC The compound is acidic or basic.Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).

Visualizations

PurificationWorkflow Start Crude this compound Purity_Analysis Assess Purity (GC, NMR) Start->Purity_Analysis Impurity_ID Identify Impurities Purity_Analysis->Impurity_ID Decision Choose Purification Method Impurity_ID->Decision Distillation Fractional Distillation Decision->Distillation Boiling point difference > 25°C Chromatography Flash Column Chromatography Decision->Chromatography Polarity difference is significant Final_Purity Final Purity Analysis Distillation->Final_Purity Chromatography->Final_Purity Pure_Product Pure Product Final_Purity->Pure_Product

Caption: Workflow for selecting a purification technique.

Caption: Troubleshooting guide for fractional distillation.

References

Technical Support Center: Optimizing Substitutions with 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions with 1-bromo-3-methoxy-2-methylpropane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this sterically hindered primary alkyl halide.

Introduction

This compound presents unique challenges in nucleophilic substitution reactions due to its neopentyl-like structure. The steric hindrance caused by the methyl group on the beta-carbon significantly slows down the rate of direct bimolecular nucleophilic substitution (SN2) reactions.[1][2][3][4][5] Consequently, bimolecular elimination (E2) often becomes a competitive and sometimes major reaction pathway, especially when using strong, non-bulky bases.[6] This guide will help you navigate these challenges to optimize your desired substitution products.

Frequently Asked Questions (FAQs)

Q1: Why are my SN2 reactions with this compound so slow?

A1: The slow reaction rate is primarily due to steric hindrance. The methyl group at the C2 position physically obstructs the backside attack of the nucleophile on the carbon bearing the bromine atom (C1). This steric hindrance raises the energy of the SN2 transition state, leading to a significantly slower reaction rate compared to unhindered primary alkyl halides.[1][3][4][5]

Q2: I am observing a significant amount of an alkene byproduct. What is happening?

A2: You are likely observing the product of an E2 elimination reaction, which is a common competing pathway with SN2 reactions for this substrate.[6] Strong bases can abstract a proton from the beta-carbon, leading to the formation of 3-methoxy-2-methylprop-1-ene. The choice of base and reaction conditions can heavily influence the ratio of substitution to elimination products.

Q3: Can this substrate undergo SN1 reactions?

A3: While SN1 reactions are generally not favored for primary alkyl halides due to the instability of the resulting primary carbocation, rearrangement to a more stable carbocation can occur under certain conditions. However, for this compound, the initial formation of the primary carbocation is highly unfavorable. Therefore, SN1 is not a typical or efficient pathway.

Q4: What general strategies can I use to favor the SN2 product over the E2 product?

A4: To favor the SN2 product, you should:

  • Use a strong, but sterically hindered, non-basic nucleophile.

  • Employ a polar aprotic solvent.

  • Use the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Consider using a nucleophile with a "softer" donor atom (e.g., sulfur instead of oxygen).

Troubleshooting Guide

This section provides specific troubleshooting advice for common substitution reactions with this compound.

Williamson Ether Synthesis

Problem: Low yield of the desired ether and/or formation of 3-methoxy-2-methylprop-1-ene.

Potential Cause Troubleshooting Recommendation Rationale
Strongly basic, non-hindered alkoxide Use a bulkier alkoxide base (e.g., potassium tert-butoxide) to deprotonate the alcohol, followed by the addition of the alkyl halide. Alternatively, use a weaker base like silver oxide (Ag₂O).A bulkier base will favor proton abstraction from the less hindered alcohol over acting as a nucleophile in an E2 reaction on the sterically hindered alkyl halide. Ag₂O is a milder base that can promote the reaction without strongly favoring elimination.
High reaction temperature Lower the reaction temperature and increase the reaction time. Monitor the reaction progress by TLC or GC-MS.Higher temperatures generally favor elimination over substitution.
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.Polar aprotic solvents solvate the cation of the alkoxide but not the nucleophilic anion, increasing its reactivity for SN2. They do not favor the formation of the charged transition state of the E2 reaction as much as protic solvents.

Experimental Protocol: Synthesis of 3-methoxy-2-methylpropyl methyl ether

  • To a solution of sodium methoxide (1.1 equivalents) in dry DMF (5 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Stir the reaction mixture at 50-60 °C and monitor the progress by GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Due to the steric hindrance, expect a prolonged reaction time and a modest yield. The formation of 3-methoxy-2-methylprop-1-ene is a likely side product.

Synthesis of Amines

Problem: Low yield of the primary amine and formation of over-alkylation products (secondary and tertiary amines).

Potential Cause Troubleshooting Recommendation Rationale
Direct amination with ammonia Use a large excess of ammonia to favor mono-alkylation. Alternatively, use the Gabriel synthesis or an azide synthesis followed by reduction.A large excess of the aminating agent increases the probability of the alkyl halide reacting with it rather than the more substituted amine product. The Gabriel synthesis and azide synthesis prevent over-alkylation.
High reaction temperature Conduct the reaction at the lowest temperature that provides a reasonable rate.Higher temperatures can promote both elimination and over-alkylation.
Competing E2 elimination Use a less basic nitrogen nucleophile if possible, or conditions that favor SN2 (polar aprotic solvent, lower temperature).Stronger bases will increase the rate of the competing E2 reaction.

Experimental Protocol: Synthesis of 3-methoxy-2-methylpropan-1-amine via Azide Synthesis

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

  • Add sodium azide (1.2 equivalents) and heat the mixture to 60-70 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, add water, and extract the azide product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (Note: organic azides can be explosive).

  • Dissolve the crude azide in THF and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in THF at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the azide is fully reduced (monitor by IR spectroscopy - disappearance of the azide peak).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and extract the filtrate with diethyl ether.

  • Dry the organic layer and concentrate to obtain the primary amine.

Synthesis of Thioethers

Problem: Low yield of the desired thioether.

Potential Cause Troubleshooting Recommendation Rationale
Slow reaction rate Increase the reaction temperature cautiously and/or use a more polar aprotic solvent like DMF or DMSO.Thiolates are generally excellent nucleophiles and less basic than alkoxides, which favors SN2 over E2. However, the steric hindrance of the substrate still necessitates forcing conditions.
Oxidation of the thiolate Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).Thiolates can be susceptible to oxidation, which will reduce the concentration of the active nucleophile.

Experimental Protocol: Synthesis of (3-methoxy-2-methylpropyl)(methyl)sulfane

  • To a solution of sodium thiomethoxide (1.1 equivalents) in dry DMF under an inert atmosphere, add this compound (1.0 equivalent).

  • Heat the reaction mixture to 70-80 °C and monitor its progress by GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Data Presentation

The following table summarizes expected outcomes for substitution reactions with this compound based on general principles for sterically hindered primary halides. Actual yields will be highly dependent on the specific reaction conditions.

Nucleophile Typical Conditions Expected Major Product Expected Minor Product(s) Relative Rate
CH₃O⁻CH₃OH, 50°C3-methoxy-2-methylpropyl methyl ether (SN2)3-methoxy-2-methylprop-1-ene (E2)Very Slow
NH₃ (excess)Ethanol, sealed tube, 80°C3-methoxy-2-methylpropan-1-amine (SN2)Di- and tri-alkylated amines, 3-methoxy-2-methylprop-1-ene (E2)Very Slow
CH₃S⁻DMF, 70°C(3-methoxy-2-methylpropyl)(methyl)sulfane (SN2)3-methoxy-2-methylprop-1-ene (E2)Slow

Visualizations

The following diagrams illustrate the key reaction pathways and decision-making processes for substitutions on this compound.

sn2_vs_e2 substrate This compound transition_state_sn2 Hindered Transition State substrate->transition_state_sn2 transition_state_e2 E2 Transition State substrate->transition_state_e2 nucleophile Nucleophile / Base nucleophile->transition_state_sn2 Backside Attack nucleophile->transition_state_e2 Proton Abstraction sn2_product Substitution Product (SN2) e2_product Elimination Product (E2) transition_state_sn2->sn2_product Slow transition_state_e2->e2_product Favored by strong, non-bulky bases

Caption: Competing SN2 and E2 pathways for this compound.

experimental_workflow start Start: this compound + Nucleophile conditions Select Reaction Conditions: - Solvent - Temperature - Base (if applicable) start->conditions reaction Run Reaction conditions->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for substitution reactions.

References

Technical Support Center: Purification of 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of 1-Bromo-3-methoxy-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound?

A1: The most common impurities typically arise from unreacted starting materials and side reactions during the synthesis. A plausible and common synthetic route is the bromination of 3-methoxy-2-methylpropan-1-ol. Therefore, you can expect the following impurities:

  • Unreacted Starting Material: 3-methoxy-2-methylpropan-1-ol.

  • Elimination Byproduct: 3-methoxy-2-methylpropene, which can form, especially at higher temperatures or under strongly acidic conditions.

  • Solvent and Reagent Residues: Residual solvents used in the reaction and workup, as well as byproducts from the brominating agent (e.g., residual acid).

Q2: My crude product is wet and contains water-soluble impurities. How can I perform an initial cleanup?

A2: A liquid-liquid extraction is the recommended first step. Wash the crude product with water to remove the majority of the unreacted 3-methoxy-2-methylpropan-1-ol and other water-soluble materials. Subsequently, a wash with a saturated sodium bicarbonate solution will neutralize any remaining acid, and a final wash with brine will help to remove residual water before drying the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.

Q3: After an initial wash, I still observe impurities in my NMR/GC analysis. What is the next purification step?

A3: For volatile impurities with boiling points sufficiently different from your product, fractional distillation is a highly effective method. If the boiling points are very close or the impurities are non-volatile, column chromatography is the preferred technique.

Q4: How can I effectively remove the unreacted 3-methoxy-2-methylpropan-1-ol?

A4: Unreacted 3-methoxy-2-methylpropan-1-ol can be removed by a combination of aqueous workup and fractional distillation. The alcohol has a higher boiling point and is more polar than the desired product, facilitating its separation.

Q5: What are the ideal conditions for purifying this compound by fractional distillation?

A5: Fractional distillation should be performed under reduced pressure (vacuum) to lower the boiling point of the compound and prevent potential decomposition at higher temperatures. The exact pressure and temperature will depend on your specific equipment, but careful monitoring of the head temperature is crucial to collect the desired fraction.

Q6: I suspect the presence of the elimination byproduct, 3-methoxy-2-methylpropene. How can I remove it?

A6: The elimination byproduct, being an alkene, can potentially be removed by careful fractional distillation as its boiling point will be lower than the desired product. Alternatively, column chromatography can effectively separate the non-polar alkene from the more polar alkyl bromide.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield after aqueous workup.Product loss due to emulsion formation or insufficient extraction.Use a brine wash to break up emulsions. Ensure you perform multiple extractions with the organic solvent to maximize recovery from the aqueous layer.
Product is cloudy or wet after drying.Incomplete drying.Ensure a sufficient amount of drying agent was used and that it was in contact with the organic solution for an adequate amount of time with stirring. Filter the drying agent carefully.
Poor separation during distillation.Inefficient fractionating column or incorrect heating rate.Use a longer fractionating column or one with a more efficient packing material. Heat the distillation flask slowly and evenly to allow for proper vapor-liquid equilibrium to be established in the column.
Co-elution of impurities during column chromatography.Incorrect solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. A less polar solvent system may be required to achieve better separation between the product and less polar impurities, or a more polar system for more polar impurities.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Purification
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and remove the aqueous layer.

  • Add an equal volume of saturated sodium bicarbonate solution, shake, and again remove the aqueous layer. This step neutralizes any residual acid.

  • Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to help remove dissolved water.

  • Drain the organic layer into a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate.

  • Stir the mixture for 15-30 minutes to ensure all water is absorbed.

  • Filter the drying agent to obtain the crude, dry this compound.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus, including a fractionating column, condenser, and receiving flasks.

  • Place the crude, dry this compound in the distillation flask with a stir bar.

  • Apply a vacuum and begin to heat the distillation flask gently.

  • Collect any low-boiling fractions, which may contain residual solvent or elimination byproducts.

  • Carefully monitor the head temperature. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Stop the distillation when the temperature either drops or rises significantly, indicating that the desired product is no longer distilling.

Protocol 3: Purification by Column Chromatography
  • Prepare a chromatography column with silica gel, using a non-polar solvent like hexane as the slurry solvent.

  • Dissolve the crude product in a minimal amount of a non-polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

  • Gradually increase the polarity of the eluent (e.g., by adding small percentages of ethyl acetate to the hexane) to elute the compounds from the column.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Polarity
This compound167.05Estimated 150-160 °C at atm. pressureModerately Polar
3-methoxy-2-methylpropan-1-ol104.15153More Polar
3-methoxy-2-methylpropene86.13Estimated 70-80Non-polar

Note: Boiling points are estimates at atmospheric pressure and will be lower under vacuum.

Visualizations

G cluster_synthesis Synthesis & Initial Workup cluster_purification Purification Options Crude Reaction Mixture Crude Reaction Mixture Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Reaction Mixture->Liquid-Liquid Extraction Crude Dry Product Crude Dry Product Liquid-Liquid Extraction->Crude Dry Product Fractional Distillation Fractional Distillation Crude Dry Product->Fractional Distillation Volatile Impurities Column Chromatography Column Chromatography Crude Dry Product->Column Chromatography Non-volatile or Close-boiling Impurities Pure Product Pure Product Fractional Distillation->Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the purification of this compound.

G Start Start Impurity_Check Analyze Crude Product (GC/NMR) Start->Impurity_Check Water_Soluble Water-Soluble Impurities? Impurity_Check->Water_Soluble Aqueous_Wash Perform Aqueous Wash Water_Soluble->Aqueous_Wash Yes Volatile_Impurity Volatile Impurities? Water_Soluble->Volatile_Impurity No Aqueous_Wash->Volatile_Impurity Fractional_Distillation Perform Fractional Distillation Volatile_Impurity->Fractional_Distillation Yes Polarity_Difference Sufficient Polarity Difference? Volatile_Impurity->Polarity_Difference No End End Fractional_Distillation->End Column_Chromatography Perform Column Chromatography Polarity_Difference->Column_Chromatography Yes Polarity_Difference->End No (Further analysis needed) Column_Chromatography->End

Caption: Troubleshooting flowchart for impurity removal from this compound.

Troubleshooting low yields in reactions with 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 1-Bromo-3-methoxy-2-methylpropane. The content addresses common issues through a structured question-and-answer format, detailed protocols, and logical diagrams to streamline problem-solving.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields of my desired substitution product?

Low yields are frequently due to a competing elimination reaction (E2) that occurs alongside the desired nucleophilic substitution (S_N2). Although this compound is a primary alkyl halide, the methyl group on the adjacent carbon (C2) creates steric hindrance, which can slow down the S_N2 pathway and allow the E2 pathway to become more competitive.[1][2]

Q2: What is the most likely byproduct forming in my reaction?

The primary byproduct is typically the result of E2 elimination, which is 3-methoxy-2-methylpropene. The presence of unreacted starting materials is also common. Analyzing the crude reaction mixture by GC-MS or NMR spectroscopy can confirm the presence of these species.

Q3: How does reaction temperature influence the product yield?

Higher temperatures tend to favor the elimination (E2) pathway over the substitution (S_N2) pathway.[3] Elimination reactions often have a higher activation energy, and increasing the temperature provides the necessary energy for this pathway to dominate, thus reducing the yield of the desired substitution product.

Q4: What is the optimal type of solvent for improving my S_N2 reaction yield?

Polar aprotic solvents such as DMF, DMSO, or acetone are generally preferred for S_N2 reactions.[3] These solvents can solvate the counter-ion of the nucleophile without forming a strong solvent shell around the nucleophile itself, increasing its reactivity. Protic solvents (like ethanol or water) can solvate and deactivate the nucleophile, slowing the S_N2 reaction rate.

Q5: My nucleophile is also a strong base. How does this affect the reaction?

Using a nucleophile that is also a strong base (e.g., alkoxides) significantly increases the likelihood of the E2 elimination reaction, especially with a sterically hindered substrate.[1][4] The base can abstract a proton from the beta-carbon, leading to the formation of an alkene byproduct instead of attacking the electrophilic carbon for substitution.

Troubleshooting Low Yields

When troubleshooting, a systematic approach is crucial. The following workflow and table provide a structured guide to identifying and resolving common issues.

G start Start: Low Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity analyze_crude 2. Analyze Crude Product (GC-MS, NMR) check_purity->analyze_crude decision Primary Byproduct Identified? analyze_crude->decision elimination E2 Elimination Product (3-methoxy-2-methylpropene) decision->elimination Yes unreacted_sm Unreacted Starting Material decision->unreacted_sm No adjust_temp 3a. Lower Reaction Temperature elimination->adjust_temp adjust_time 3c. Increase Reaction Time at Lower Temperature unreacted_sm->adjust_time adjust_solvent 3b. Switch to Polar Aprotic Solvent (DMF, DMSO) adjust_temp->adjust_solvent rerun 4. Re-run Optimized Reaction adjust_solvent->rerun adjust_time->rerun end End: Improved Yield rerun->end

Caption: A logical workflow for troubleshooting low reaction yields.

Problem Diagnosis and Solutions
Potential Cause Recommended Solution Rationale
E2 Elimination Dominates Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C for an extended period.Reduces the rate of the competing elimination pathway, which is more sensitive to temperature increases than the S_N2 pathway.[3]
Steric Hindrance Use a less sterically hindered nucleophile if the synthesis allows. Increase reaction time significantly to allow the slower S_N2 reaction to proceed.The methyl group at the C2 position impedes the "backside attack" required for an S_N2 mechanism. Giving the reaction more time at a lower temperature can favor the desired outcome.[2]
Inappropriate Solvent Change the solvent to a polar aprotic option like DMF, DMSO, or acetone. Ensure the solvent is anhydrous.Polar aprotic solvents enhance the nucleophilicity of the anionic nucleophile, accelerating the S_N2 rate. Water contamination can protonate and deactivate the nucleophile.
Poor Reagent Quality Purify the this compound (e.g., by distillation) before use. Use a freshly opened bottle of the base/nucleophile or prepare it immediately before the reaction.Impurities in the starting materials can lead to unforeseen side reactions or inhibit the primary reaction pathway.
Nucleophile/Base Strength If possible, use a less basic nucleophile. For example, if creating an ether from a phenol, using a weaker base like potassium carbonate (K₂CO₃) instead of sodium hydride (NaH) can disfavor elimination.Strongly basic nucleophiles, such as alkoxides, will more readily act as a base for E2 elimination rather than as a nucleophile for S_N2 substitution.[4]

Key Reaction Pathways

The primary challenge is managing the competition between the desired S_N2 pathway and the yield-reducing E2 pathway.

G reactants This compound + Nucleophile (Nu⁻)/Base (B⁻) sn2_path S_N2 Pathway (Substitution) reactants->sn2_path e2_path E2 Pathway (Elimination) reactants->e2_path sn2_product Desired Product: R-Nu sn2_path->sn2_product Favored by: - Low Temperature - Polar Aprotic Solvent - Less Bulky Nucleophile e2_product Byproduct: 3-methoxy-2-methylpropene e2_path->e2_product Favored by: - High Temperature - Strong, Bulky Base

Caption: Competing S_N2 (substitution) and E2 (elimination) pathways.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Phenolic Nucleophile

This protocol provides a baseline for an S_N2 reaction and can be optimized based on troubleshooting results.

  • Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the phenol (1.0 eq) and anhydrous DMF (approx. 0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Reaction Execution:

    • Cool the resulting sodium phenoxide solution back to 0 °C.

    • Slowly add this compound (1.2 eq) via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analysis of Crude Reaction Mixture by GC-MS

  • Sample Preparation:

    • Withdraw a small aliquot (approx. 0.1 mL) from the crude reaction mixture.

    • Dilute the aliquot with a suitable solvent, such as ethyl acetate or dichloromethane (1-2 mL).

    • If necessary, filter the diluted sample through a small plug of silica or a syringe filter to remove any solid particulates.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Use a standard temperature gradient program (e.g., starting at 50 °C and ramping to 250 °C) to separate the components.

    • Identify Peaks:

      • Starting Material: Compare the retention time and mass spectrum to a standard of this compound.

      • Desired Product: Identify the peak corresponding to the expected molecular weight of the substitution product.

      • Elimination Byproduct: Look for a peak corresponding to the molecular weight of 3-methoxy-2-methylpropene (C₅H₁₀O, MW: 86.13 g/mol ). The mass spectrum should lack a bromine isotope pattern.

References

Preventing elimination side reactions of 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling 1-Bromo-3-methoxy-2-methylpropane. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to minimize unwanted elimination side reactions during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound as a substrate?

A1: When using this compound, the two primary competing reactions are nucleophilic substitution (SN2) and elimination (E2). The desired reaction is typically SN2, where the bromide is replaced by a nucleophile. The E2 reaction is an undesirable side reaction that leads to the formation of an alkene, 3-methoxy-2-methylprop-1-ene.

Q2: this compound is a primary alkyl halide, which should favor substitution. Why is elimination still a significant concern?

A2: While primary alkyl halides generally favor SN2 reactions, the structure of this compound includes a methyl group at the beta-position (the second carbon from the bromine). This beta-branching introduces steric hindrance, which can make it more difficult for a nucleophile to attack the carbon atom bearing the bromine.[1][2] This steric congestion increases the likelihood of the reacting species acting as a base and abstracting a proton from the beta-carbon, leading to an E2 elimination reaction.[3][4]

Q3: What is the general strategy to favor the desired SN2 substitution reaction over the E2 elimination side reaction?

A3: To favor the SN2 pathway, the reaction conditions must be carefully controlled. The general strategy involves using a strong, non-bulky nucleophile, employing a polar aprotic solvent, and maintaining a low reaction temperature.[5][6] Each of these factors helps to lower the activation energy for substitution relative to elimination.

Troubleshooting Guide

Q: My reaction is producing a significant amount of the elimination byproduct (3-methoxy-2-methylprop-1-ene). What are the most likely causes and how can I fix this?

A: High yields of elimination products are typically traced back to one or more of the following factors: the choice of base/nucleophile, the solvent, and the reaction temperature.

1. Issue: The Base/Nucleophile is too Bulky or too Basic.

  • Explanation: Large, sterically hindered bases (like potassium tert-butoxide, t-BuOK) have difficulty accessing the electrophilic carbon for an SN2 attack and will preferentially act as a base, abstracting a proton to cause E2 elimination.[7][8] Similarly, very strong bases that are weak nucleophiles also favor elimination.[8]

  • Solution: Switch to a nucleophile that is a strong nucleophile but a weaker or less hindered base. For example, instead of potassium tert-butoxide, consider using sodium iodide, sodium cyanide, or an azide, which are good nucleophiles but less prone to inducing elimination. If an alkoxide is needed, use a less hindered one like sodium methoxide or ethoxide and keep the temperature low.[9]

2. Issue: The Solvent is Favoring Elimination.

  • Explanation: Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile, making it less reactive and effectively more "bulky," which can increase the proportion of elimination.[5][10][11] These solvents can also stabilize the transition state of elimination reactions.

  • Solution: Use a polar aprotic solvent such as DMSO (dimethyl sulfoxide), DMF (dimethylformamide), or acetonitrile.[12][13] These solvents do not solvate the nucleophile as strongly, leaving it more "naked" and reactive for the SN2 pathway, thereby favoring substitution over elimination.[5][10]

3. Issue: The Reaction Temperature is too High.

  • Explanation: Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, which favors the elimination pathway.[14][15] Heat provides the necessary activation energy for both reactions, but it disproportionately favors elimination.[14][16][17]

  • Solution: Perform the reaction at a lower temperature. Often, running the reaction at room temperature or even 0 °C can dramatically reduce the amount of elimination byproduct. Monitor the reaction progress over a longer period if necessary. The substitution reaction generally has a lower activation energy and will still proceed, albeit more slowly, at lower temperatures.[14]

Data Summary: Substitution vs. Elimination

The following table provides illustrative data on how reaction conditions can influence the product ratio for a primary alkyl halide with beta-branching, similar to this compound.

Base/NucleophileSolventTemperature (°C)Substitution (SN2) Product %Elimination (E2) Product %
Sodium Ethoxide (EtO⁻)Ethanol7020%80%
Sodium Ethoxide (EtO⁻)Ethanol2585%15%
Sodium Ethoxide (EtO⁻)DMSO25>95%<5%
Potassium tert-Butoxide (t-BuOK)tert-Butanol50<10%>90%
Sodium Cyanide (NaCN)DMSO25>99%<1%
Sodium Azide (NaN₃)DMF25>99%<1%

Note: This data is representative and intended to illustrate the principles of reaction control. Actual results may vary.

Recommended Experimental Protocol for Substitution

This protocol is designed to maximize the yield of the SN2 substitution product when reacting this compound with sodium cyanide.

Objective: Synthesize 4-methoxy-3-methylbutanenitrile.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Water, deionized

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a stir bar

  • Septum and nitrogen inlet

  • Condenser (if slight heating is required, though room temp is ideal)

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Reagents: To the flask, add sodium cyanide (1.2 equivalents) and anhydrous DMSO. Stir the mixture to form a slurry.

  • Temperature Control: Cool the flask to 0-5 °C using an ice bath to minimize any potential exotherm and further suppress elimination.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMSO. Add this solution dropwise to the stirring slurry in the reaction flask over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing four times the volume of water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate, and finally, brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

Visualization of Reaction Control

The following diagram illustrates the decision-making process for favoring substitution (SN2) over elimination (E2) for this compound.

reaction_pathway start Reaction of This compound base_choice Base / Nucleophile start->base_choice solvent_choice Solvent start->solvent_choice temp_choice Temperature start->temp_choice non_bulky Non-Bulky, Strong Nu (e.g., CN⁻, I⁻, N₃⁻) base_choice->non_bulky Choose bulky Bulky / Strong Base (e.g., t-BuOK) base_choice->bulky Choose aprotic Polar Aprotic (e.g., DMSO, DMF) solvent_choice->aprotic Choose protic Polar Protic (e.g., EtOH, H₂O) solvent_choice->protic Choose low_temp Low Temp (e.g., 0-25°C) temp_choice->low_temp Choose high_temp High Temp (e.g., >50°C) temp_choice->high_temp Choose sn2_favored Favors Substitution (SN2) e2_favored Favors Elimination (E2) non_bulky->sn2_favored bulky->e2_favored aprotic->sn2_favored protic->e2_favored low_temp->sn2_favored high_temp->e2_favored

Caption: Decision workflow to control SN2 vs. E2 reaction pathways.

References

Improving the stability of 1-Bromo-3-methoxy-2-methylpropane during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of 1-Bromo-3-methoxy-2-methylpropane during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during storage?

A1: this compound is susceptible to degradation through several pathways. The primary factors that can accelerate its degradation are:

  • Temperature: Elevated temperatures can promote both hydrolysis and elimination reactions.[1][2]

  • Presence of Water (Moisture): Water can lead to the hydrolysis of the C-Br bond, resulting in the formation of 3-methoxy-2-methylpropan-1-ol and hydrobromic acid (HBr).[3][4]

  • Presence of Bases: Basic conditions can promote dehydrobromination (an elimination reaction) to form 3-methoxy-2-methylprop-1-ene.[2][5]

  • Presence of Acids: The hydrobromic acid generated from hydrolysis can catalyze further degradation.[6]

  • Light: While less common for this class of compounds, photolytic degradation can sometimes occur.

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to decomposition.

Q2: What are the expected degradation products of this compound?

A2: The two primary degradation products are:

  • 3-methoxy-2-methylpropan-1-ol: Formed via hydrolysis (a substitution reaction).

  • 3-methoxy-2-methylprop-1-ene: Formed via dehydrobromination (an elimination reaction).

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage at temperatures below 15°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light.

  • Incompatible Materials: Keep away from strong bases, acids, and oxidizing agents.

Q4: Are there any chemical stabilizers that can be added to improve the stability of this compound?

A4: Yes, for branched alkyl bromides, the addition of certain stabilizers has been suggested.[7] These include:

  • Epoxides: These can act as acid scavengers, reacting with any HBr formed during hydrolysis, thus preventing acid-catalyzed degradation.[8][9] Examples include propylene oxide and butylene oxide.

  • Nitroalkanes: These can also contribute to stability.[7]

  • Amines: Tertiary amines can act as acid scavengers. However, their basicity might promote elimination reactions, so their use should be carefully evaluated.

  • Ethers: Certain ethers may also confer some stabilizing effect.[7]

  • Radical Scavengers: While less common for hydrolysis and elimination, if free-radical degradation is suspected, radical scavengers like butylated hydroxytoluene (BHT) could be considered.[10][11][12][13][14]

The typical concentration for these stabilizers is in the range of 0.001-5.0 wt%.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Decreased purity of the compound over time. Improper storage conditions (exposure to heat, moisture, or air).1. Verify storage temperature is within the recommended range. 2. Ensure the container is tightly sealed. 3. Consider purging the container with an inert gas before sealing.
Formation of acidic byproducts (e.g., HBr). Hydrolysis due to the presence of water.1. Store the compound over a drying agent if compatible. 2. Handle the compound in a dry environment (e.g., glove box). 3. Consider adding a small amount of an acid scavenger like an epoxide.[8][9]
Presence of an unexpected alkene impurity. Elimination reaction, likely promoted by basic residues or high temperatures.1. Ensure all storage containers are free from basic contaminants. 2. Avoid exposure to high temperatures during storage and handling.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool, dry place (<15°C recommended by some suppliers)To minimize the rate of hydrolysis and elimination reactions.[1][2]
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent contact with atmospheric moisture and oxygen.
Container Tightly sealed, opaqueTo protect from moisture and light.
Additives Consider 0.1-1.0 wt% of an epoxide (e.g., propylene oxide) as an acid scavenger.[7]To neutralize any HBr formed from hydrolysis and prevent acid-catalyzed degradation.[8][9]

Table 2: Potential Stabilizers for Branched Alkyl Bromides

Stabilizer ClassExampleProposed Mechanism of ActionConcentration Range (wt%)Reference
EpoxidesPropylene Oxide, Butylene OxideAcid Scavenger0.001 - 5.0[7]
NitroalkanesNitromethane, 2-NitropropaneStabilization0.001 - 5.0[7]
AminesTriethylamine (use with caution)Acid Scavenger0.001 - 5.0[7]
EthersDiisopropyl etherStabilization0.001 - 5.0[7]

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.

1. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[15]

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

4. Analysis:

  • Inject the sample into the GC-MS.

  • Identify the peak for this compound and any impurity peaks by their mass spectra and retention times.

  • Quantify the purity by calculating the peak area percentage.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.[1][16][17]

1. Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a mixture of acetonitrile and 0.1 M HCl (1:1). Heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in a mixture of acetonitrile and 0.1 M NaOH (1:1). Keep at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ in acetonitrile. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the neat compound at 80 °C for 48 hours.

  • Photodegradation: Expose the neat compound to UV light (e.g., 254 nm) for 24 hours.

2. Sample Analysis:

  • After the specified stress period, dilute the samples with a suitable solvent to an appropriate concentration.

  • Analyze the stressed samples, along with an unstressed control sample, using the GC-MS method described in Protocol 1.

3. Evaluation:

  • Compare the chromatograms of the stressed samples to the control sample to identify any degradation products.

  • Determine the percentage of degradation for each stress condition.

  • Characterize the major degradation products by interpreting their mass spectra.

Mandatory Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (SN1/SN2) cluster_elimination Elimination (E1/E2) This compound This compound 3-methoxy-2-methylpropan-1-ol 3-methoxy-2-methylpropan-1-ol This compound->3-methoxy-2-methylpropan-1-ol + H2O HBr HBr This compound->HBr + H2O 3-methoxy-2-methylprop-1-ene 3-methoxy-2-methylprop-1-ene This compound->3-methoxy-2-methylprop-1-ene Base / Heat

Caption: Degradation Pathways of this compound.

ExperimentalWorkflow Forced Degradation Study Workflow cluster_stress Stress Conditions Acidic Acidic Stressed_Samples Stressed Samples Basic Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic Sample Sample Sample->Stressed_Samples Control Unstressed Control Sample->Control Analysis Analysis Stressed_Samples->Analysis Control->Analysis Results Results Analysis->Results Compare & Quantify TroubleshootingLogic Troubleshooting Logic for Decreased Purity Start Start Check_Purity Purity Decreased? Start->Check_Purity Check_Storage Verify Storage Conditions (Temp, Seal, Atmosphere) Check_Purity->Check_Storage Yes End End Check_Purity->End No Identify_Impurity Identify Impurity Profile (GC-MS) Check_Storage->Identify_Impurity Acid_Impurity Acidic Impurity? Identify_Impurity->Acid_Impurity Alkene_Impurity Alkene Impurity? Acid_Impurity->Alkene_Impurity No Implement_Scavenger Implement Acid Scavenger (e.g., Epoxide) Acid_Impurity->Implement_Scavenger Yes Check_Base_Contamination Check for Base Contamination & Avoid High Temp. Alkene_Impurity->Check_Base_Contamination Yes Alkene_Impurity->End No Implement_Scavenger->End Check_Base_Contamination->End

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cross-coupling reactions involving 1-Bromo-3-methoxy-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for this specific substrate. Given its structure as a primary alkyl bromide with β-branching, this compound presents unique challenges, including the potential for sluggish oxidative addition and β-hydride elimination. This guide offers tailored advice to ensure successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges associated with this compound are its steric hindrance due to the methyl group at the β-position and the presence of β-hydrogens. These factors can lead to:

  • Slow Oxidative Addition: The steric bulk can hinder the approach of the metal catalyst to the C-Br bond, slowing down the initial step of the catalytic cycle.

  • β-Hydride Elimination: Once the oxidative addition has occurred, the resulting alkyl-metal intermediate can undergo β-hydride elimination, leading to the formation of an undesired alkene byproduct and decomposition of the catalyst.[1][2]

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: Several cross-coupling reactions can be successfully employed with sterically hindered primary alkyl bromides like this compound. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: Couples the alkyl bromide with an organoboron reagent. Catalyst systems with bulky, electron-rich phosphine ligands have shown success.[3]

  • Kumada Coupling: Utilizes a Grignard reagent as the coupling partner. Both nickel and palladium catalysts can be effective, with nickel often being preferred for alkyl-alkyl couplings.[4][5]

  • Negishi Coupling: Employs an organozinc reagent. This method is known for its high functional group tolerance and the ability to couple sp3-hybridized carbons.[6][7]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling with an amine. Specialized bulky phosphine ligands are crucial for achieving high yields.[8][9]

Q3: What are the key considerations for selecting a catalyst system for this substrate?

A3: The choice of catalyst is critical for a successful reaction. Key considerations include:

  • Metal Center: Both Palladium (Pd) and Nickel (Ni) are commonly used. Nickel catalysts are often effective for coupling unactivated alkyl halides.[4][5]

  • Ligand: Bulky and electron-rich phosphine ligands are essential to promote oxidative addition and suppress β-hydride elimination.[1][2] Examples include trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos, RuPhos). For Buchwald-Hartwig amination, ligands like Di(tert-butyl)neopentylphosphine (DTBNpP) have proven effective.[10][11]

  • Precatalyst: Using a well-defined precatalyst, such as a Buchwald G3 or G4 palladacycle, can lead to more reproducible results by ensuring the efficient generation of the active catalytic species.

Q4: How does the choice of base and solvent impact the reaction?

A4: The base and solvent play crucial roles in the catalytic cycle.

  • Base: The base is critical for the transmetalation step in Suzuki-Miyaura coupling. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOt-Bu). For Suzuki couplings with alkyl bromides, K₃PO₄ is often a good choice.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[8]

  • Solvent: The choice of solvent can influence catalyst solubility and reactivity. Common solvents for cross-coupling reactions include ethers (THF, dioxane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMA). For Suzuki reactions, the addition of a small amount of water can be beneficial, especially when using phosphate bases.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inefficient oxidative addition. 2. Catalyst decomposition. 3. Inactive boronic acid/ester.1. Increase steric bulk and electron density of the phosphine ligand (e.g., switch from PPh₃ to PCy₃ or a biaryl phosphine). 2. Use a more robust precatalyst (e.g., a Buchwald G3 palladacycle). Ensure rigorous degassing of the solvent. 3. Use a freshly purchased or purified boronic acid/ester. Consider converting the boronic acid to a more stable trifluoroborate salt.
Significant β-Hydride Elimination 1. Ligand is not bulky enough. 2. High reaction temperature.1. Employ a more sterically demanding ligand to disfavor the conformation required for β-hydride elimination. 2. Attempt the reaction at a lower temperature. Some catalyst systems are effective even at room temperature.[3]
Protodeboronation of the Boronic Acid 1. Presence of excess water or protic impurities. 2. Unstable boronic acid.1. Use anhydrous solvents and reagents. If using K₃PO₄, ensure it is the hydrated form (K₃PO₄·H₂O) or add a controlled amount of water. 2. Use the corresponding boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which are generally more stable.
Kumada Coupling
Problem Potential Cause Troubleshooting Steps
Low Yield 1. Poor catalyst activity. 2. Grignard reagent decomposition. 3. Homocoupling of the Grignard reagent.1. Screen different catalysts (e.g., NiCl₂(dppp), NiCl₂(dppe), Pd(OAc)₂/ligand). Consider cobalt-based catalysts for sterically hindered substrates. 2. Prepare the Grignard reagent fresh and titrate before use. Ensure strictly anhydrous conditions. 3. Add the Grignard reagent slowly to the reaction mixture at a low temperature.
Formation of Reduction Product 1. β-Hydride elimination followed by reductive elimination.1. Use a catalyst system known to suppress β-hydride elimination, such as those with bulky ligands. 2. Lower the reaction temperature.
Negishi Coupling
Problem Potential Cause Troubleshooting Steps
Reaction Fails to Initiate 1. Inactive organozinc reagent. 2. Catalyst inhibition.1. Prepare the organozinc reagent from a high-purity alkyl halide and activated zinc. Consider in situ formation. 2. Ensure all reagents are free from impurities that could poison the catalyst.
Low Selectivity for Cross-Coupled Product 1. Competing β-hydride elimination.1. Employ a palladium catalyst with a bulky biaryldialkylphosphine ligand like CPhos, which is designed to suppress this side reaction.[12]
Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Steps
No Reaction 1. Inappropriate ligand. 2. Base is not strong enough.1. Use a bulky, electron-rich phosphine ligand specifically designed for C-N coupling (e.g., DTBNpP, Josiphos, or a Buchwald biarylphosphine).[10][11] 2. Use a strong, non-nucleophilic base like NaOt-Bu or K₂CO₃ may not be sufficient.[8]
Low Yield 1. Steric hindrance from both coupling partners. 2. Catalyst deactivation.1. Increase the catalyst loading or reaction time. Screen different generations of Buchwald ligands. 2. Use a precatalyst to ensure efficient generation of the active Pd(0) species.

Data Presentation: Representative Catalyst Systems

The following tables summarize typical conditions and reported yields for cross-coupling reactions of sterically hindered primary alkyl bromides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Primary Alkyl Bromides with β-Hydrogens

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / PCy₃K₃PO₄·H₂OTHFRT~85[3]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O120~53[13]
Na₂PdCl₄ / TXPTSK₃PO₄H₂O60Varies[14]

Table 2: Kumada Coupling of Primary Alkyl Bromides

CatalystLigandSolventTemp. (°C)Yield (%)Reference
NiCl₂dpppTHFRTGood[15]
PdCl₂dppfEt₂ORTGood[16]
Co(acac)₃PN LigandTHFRTExcellent[17]

Table 3: Negishi Coupling of Primary Alkyl Bromides

Catalyst SystemAdditiveSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ / PCyp₃NMITHF/NMP80Good[18]
Ni(cod)₂ / s-Bu-Pybox-DMARTGood[6]

Table 4: Buchwald-Hartwig Amination with Hindered Ligands

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / DTBNpPNaOt-BuToluene100High[10][11]
XantPhos Pd G3DBUMeCN/PhMe140Good[10][11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried reaction vessel, add the arylboronic acid (1.2 equivalents), potassium phosphate (hydrated, 2.0 equivalents), and the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., PCy₃, 8 mol%).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., THF).

  • Add this compound (1.0 equivalent) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Kumada Coupling of this compound

  • To an oven-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add the nickel or palladium catalyst (e.g., NiCl₂(dppp), 1-5 mol%).

  • Add anhydrous solvent (e.g., THF or diethyl ether).

  • Add this compound (1.0 equivalent).

  • Cool the mixture to 0 °C and slowly add the Grignard reagent (1.1-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Coupling Partners (this compound + Nucleophile) reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (Organoboron) reaction_type->suzuki C-C kumada Kumada (Grignard) reaction_type->kumada C-C negishi Negishi (Organozinc) reaction_type->negishi C-C buchwald Buchwald-Hartwig (Amine) reaction_type->buchwald C-N catalyst_choice Choose Catalyst System (Metal + Ligand) suzuki->catalyst_choice kumada->catalyst_choice negishi->catalyst_choice buchwald->catalyst_choice pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Precatalysts) catalyst_choice->pd_catalyst Common ni_catalyst Nickel Catalyst (e.g., NiCl₂(diphos)) catalyst_choice->ni_catalyst Alternative ligand Select Bulky, Electron-Rich Phosphine Ligand (e.g., PCy₃, XPhos, DTBNpP) pd_catalyst->ligand ni_catalyst->ligand conditions Optimize Conditions (Base, Solvent, Temp.) ligand->conditions troubleshooting Troubleshoot (Low Yield, Side Products) conditions->troubleshooting If issues arise success Successful Coupling conditions->success Optimized troubleshooting->conditions Re-optimize

Caption: Catalyst selection workflow for this compound.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Potential Side Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L₂-Br pd0->pd2_complex R-Br transmetalation Transmetalation pd2_r_rprime R-Pd(II)L₂-R' pd2_complex->pd2_r_rprime boronate [R'-B(OH)₃]⁻ boronate->pd2_r_rprime base Base (e.g., K₃PO₄) boronic_acid R'-B(OH)₂ boronic_acid->boronate + Base pd2_r_rprime->pd0 reductive_elimination Reductive Elimination product R-R' pd2_complex_side R-Pd(II)L₂-Br beta_hydride β-Hydride Elimination alkene Alkene byproduct pd2_complex_side->alkene Undesired Pathway

Caption: Suzuki-Miyaura cycle with potential β-hydride elimination side reaction.

References

Analytical methods for monitoring the progress of reactions with 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical methods focused on monitoring reactions with 1-Bromo-3-methoxy-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear, accessible FAQs regarding the analytical techniques used to monitor the progress of reactions involving this compound.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its reaction mixtures using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) Troubleshooting

Question: I am seeing ghost peaks in my GC chromatogram when analyzing my reaction mixture. What could be the cause and how can I resolve this?

Answer: Ghost peaks are typically caused by contamination in the GC system. Here are the common sources and solutions:

  • Septum Bleed: Over time, the injector septum can degrade, releasing volatile silicone compounds.

    • Solution: Replace the septum with a high-quality, low-bleed version. Condition the new septum by making a few blank injections.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate in the column and elute as broad peaks.

    • Solution: Ensure high-purity carrier gas is used and that in-line gas purifiers are installed and functioning correctly.

  • Sample Carryover: Residue from a previous, more concentrated sample can appear in subsequent runs.

    • Solution: Implement a thorough cleaning protocol for your autosampler syringe and injector port between injections. Running a blank solvent injection after a concentrated sample can also help.

  • Column Bleed: As a column ages, the stationary phase can degrade and elute, causing a rising baseline or ghost peaks, especially at higher temperatures.

    • Solution: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.

Question: My peaks for this compound are showing significant tailing in my GC analysis. What are the likely causes and solutions?

Answer: Peak tailing is often an indication of active sites in the system or issues with the column. For halogenated compounds like this compound, this can be a common issue.

  • Active Sites in the Injector or Column: Silanol groups on the surface of the glass liner or the column can interact with the bromine atom, causing peak tailing.

    • Solution: Use a deactivated glass liner in the injector. If the column is old, consider replacing it with a new, well-deactivated column. Trimming the first few centimeters of an older column can sometimes remove active sites that have developed.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector as specified by the instrument manufacturer.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am observing a drifting baseline during my HPLC analysis of a reaction mixture containing this compound. What should I do?

Answer: A drifting baseline can be caused by several factors related to the mobile phase, detector, or column.

  • Mobile Phase Issues:

    • Incomplete Mixing or Degassing: If you are using a gradient or mixing solvents, ensure they are thoroughly mixed and degassed to prevent bubble formation.

    • Contamination: Impurities in the mobile phase can slowly elute and cause the baseline to drift.

      • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.

  • Detector Issues:

    • Lamp Instability: The detector lamp may be nearing the end of its life.

    • Temperature Fluctuations: The detector and column should be in a temperature-controlled environment.

      • Solution: Allow the HPLC system, including the column and detector, to fully equilibrate before starting your analysis. If the lamp is old, replace it.

  • Column Bleed: Similar to GC, the stationary phase can slowly bleed off the column.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Question: My retention times are shifting between HPLC runs. How can I improve reproducibility?

Answer: Retention time shifts are often related to the mobile phase composition, flow rate, or column equilibration.

  • Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant changes in retention time.

    • Solution: Prepare mobile phases carefully and consistently. If using a buffer, ensure the pH is consistent between batches.

  • Flow Rate Inconsistency: The HPLC pump may not be delivering a constant flow rate.

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the equilibration time between runs, especially when changing mobile phase composition.

Nuclear Magnetic Resonance (NMR) Troubleshooting

Question: The peaks in my ¹H NMR spectrum are broad, making it difficult to monitor the reaction progress. What can I do to improve the resolution?

Answer: Broad NMR peaks can result from several factors, from sample preparation to instrument settings.

  • Poor Shimming: The magnetic field homogeneity may not be optimized.

    • Solution: Re-shim the spectrometer before acquiring your spectrum. Automated shimming routines are available on most modern spectrometers.

  • Sample Viscosity: High concentrations of starting materials or products can increase the viscosity of the solution, leading to broader peaks.

    • Solution: Dilute your sample.

  • Presence of Paramagnetic Species: Even trace amounts of paramagnetic impurities can cause significant line broadening.

    • Solution: Ensure your NMR tube and solvent are clean. If the reaction involves paramagnetic metals, this may be unavoidable, but specialized NMR techniques can sometimes mitigate the issue.

  • Chemical Exchange: If the molecule is undergoing conformational changes or reacting on a timescale similar to the NMR experiment, peaks can broaden.

    • Solution: Try acquiring the spectrum at a different temperature to see if the peaks sharpen.

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the analytical methodologies for monitoring reactions with this compound.

Gas Chromatography (GC) FAQs

Question: What is a good starting GC method for monitoring a reaction with this compound?

Answer: A good starting point for GC analysis would be a non-polar or mid-polar capillary column. The following table provides a suggested starting method.

ParameterRecommended Setting
Column 5% Phenyl Polysiloxane (e.g., DB-5, HP-5)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min (constant flow)
Injector Temp. 250 °C
Detector Temp. 280 °C (for FID)
Oven Program Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Question: How can I quantify the conversion of my reaction using GC?

Answer: To quantify reaction conversion, you can use an internal standard. The internal standard is a compound that is added to the reaction mixture in a known concentration and does not react with any of the components. By comparing the peak area of your starting material and product to the peak area of the internal standard, you can calculate their concentrations and thus the reaction conversion. Choose an internal standard that is well-resolved from all other peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) FAQs

Question: What type of HPLC column and mobile phase should I use for analyzing this compound?

Answer: Since this compound is a relatively non-polar compound, a reverse-phase HPLC method is most suitable. Here is a recommended starting point:

ParameterRecommended Setting
Column C18 or C8
Dimensions 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (start with a 60:40 ratio)
Flow Rate 1 mL/min
Detector UV at 210 nm (as the compound has no strong chromophore) or a Mass Spectrometer (MS)
Column Temp. 30 °C

Question: My compound does not have a strong UV chromophore. What are my detection options for HPLC?

Answer: For compounds with weak or no UV absorbance, several alternative detection methods are available:

  • Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that can provide molecular weight information, aiding in peak identification.

  • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and provides a response that is more uniform for different compounds compared to UV.

  • Refractive Index (RI) Detector: This is a universal detector, but it is less sensitive and not compatible with gradient elution.

Nuclear Magnetic Resonance (NMR) FAQs

Question: How can I use ¹H NMR to monitor the progress of my reaction?

Answer: ¹H NMR is an excellent tool for real-time reaction monitoring because the area of a peak is directly proportional to the number of protons giving rise to that signal. To monitor a reaction:

  • Identify Unique Peaks: Identify a peak for the starting material and a peak for the product that are well-resolved from all other signals in the spectrum.

  • Acquire Spectra Over Time: Take NMR spectra of the reaction mixture at different time points.

  • Integrate the Peaks: Integrate the area of the chosen starting material peak and the product peak in each spectrum.

  • Calculate Conversion: The percentage conversion can be calculated from the relative integrals of the product and remaining starting material.

Question: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
-CH(CH₃)- ~2.0 - 2.5 m
-CH₂Br ~3.4 - 3.6 d
-CH₂O- ~3.3 - 3.5 d
-OCH₃ ~3.3 s

| -CH(CH₃)- | ~1.0 - 1.2 | d |

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
-CH(CH₃)- ~35 - 45
-CH₂Br ~30 - 40
-CH₂O- ~70 - 80
-OCH₃ ~55 - 65

| -CH(CH₃)- | ~15 - 25 |

III. Experimental Protocols & Visualizations

GC-MS Analysis Workflow

The following diagram illustrates a typical workflow for analyzing a reaction sample using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench Reaction Sample->Quench Extract Extract with Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Dilute Dilute for GC-MS Dry->Dilute Inject Inject into GC-MS Dilute->Inject Separate Separate in GC Column Inject->Separate Ionize Ionize in MS Separate->Ionize Detect Detect Fragments Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Components (MS Library) Integrate->Identify Quantify Quantify (Internal Standard) Identify->Quantify

Caption: Workflow for GC-MS analysis of a reaction mixture.

HPLC Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in HPLC analysis.

HPLC_Troubleshooting Start Problem Observed Pressure Pressure Issue? Start->Pressure Peaks Peak Shape Issue? Pressure->Peaks No Pressure_High High Pressure? Check for blockages (frit, column, tubing) Pressure->Pressure_High Yes Baseline Baseline Issue? Peaks->Baseline No Peaks_Tailing Peak Tailing? Check for active sites (column, mobile phase pH) Peaks->Peaks_Tailing Yes Retention Retention Time Shift? Baseline->Retention No Baseline_Drift Drifting Baseline? Check column equilibration, mobile phase, detector Baseline->Baseline_Drift Yes Retention_Shift Shifting Retention? Check mobile phase composition, flow rate, temperature Retention->Retention_Shift Yes Pressure_Low Low Pressure? Check for leaks Pressure_High->Pressure_Low No Pressure_Unstable Unstable Pressure? Check for air bubbles (degas mobile phase, purge pump) Pressure_Low->Pressure_Unstable No Peaks_Fronting Peak Fronting? Check for column overload Peaks_Tailing->Peaks_Fronting No Peaks_Split Split Peaks? Check column installation and sample solvent Peaks_Fronting->Peaks_Split No Baseline_Noise Noisy Baseline? Check for air bubbles, contaminated mobile phase Baseline_Drift->Baseline_Noise No

Caption: A logical flow for troubleshooting common HPLC problems.

Quantitative NMR Reaction Monitoring Protocol

This diagram details the steps for monitoring a chemical reaction using quantitative NMR (qNMR).

qNMR_Protocol cluster_setup Experiment Setup cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Select_Peaks Select unique reactant and product peaks Add_Standard Add internal standard (optional, for absolute quantification) Select_Peaks->Add_Standard Prepare_Sample Prepare reaction in NMR tube or take aliquots Add_Standard->Prepare_Sample Shim Lock and shim spectrometer Prepare_Sample->Shim Acquire_T0 Acquire initial spectrum (t=0) Shim->Acquire_T0 Acquire_Time Acquire spectra at set time intervals Acquire_T0->Acquire_Time Process Process spectra (phase and baseline correction) Acquire_Time->Process Integrate Integrate reactant, product, and standard peaks Process->Integrate Calculate Calculate concentration and/or conversion Integrate->Calculate Plot Plot concentration vs. time Calculate->Plot

Caption: Protocol for quantitative NMR reaction monitoring.

Handling and safety precautions for 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document is intended for trained professionals in research and development. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS for 1-Bromo-3-methoxy-2-methylpropane (CAS No. 112889-79-9) before use and adhere to all local and institutional safety regulations.

Section 1: Physical and Chemical Properties

PropertyValue (this compound)Value (1-Bromo-3-methoxypropane - for reference)
Molecular Formula C5H11BrO[1]C4H9BrO[2][3]
Molecular Weight 167.04 g/mol [1]153.02 g/mol [2][3]
CAS Number 112889-79-9[1]36865-41-5[2][3][4]
Boiling Point Data not available132-133 °C[2]
Density Data not available1.36 g/cm³[3]
Flash Point Data not available43 °C[2][3]
Vapor Pressure Data not available6.6 hPa (at 20 °C)[3]
pH Data not available6-7 (in H2O)[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Flammable liquid and vapor (H226)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Section 3: Experimental Protocols

A detailed experimental protocol for specific reactions involving this compound is beyond the scope of this handling and safety guide. Below is a general protocol for the safe handling and use of this substance in a laboratory setting.

General Safe Handling Protocol
  • Preparation and Engineering Controls:

    • Work in a well-ventilated chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Remove all sources of ignition from the work area.[5]

    • Use explosion-proof electrical and ventilating equipment.[4]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.

    • Wear splash-proof safety goggles and a face shield if there is a risk of splashing.

  • Handling:

    • Ground and bond containers when transferring the material to prevent static discharge.[4]

    • Use only non-sparking tools.[4]

    • Avoid contact with skin and eyes.[5]

    • Avoid inhalation of vapors.[2]

    • Keep the container tightly closed when not in use.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]

    • Store in a tightly sealed container.[4]

    • Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.[4]

    • Do not dispose of down the drain.[5]

    • Contaminated packaging should be treated as the product itself.

Section 4: Troubleshooting and FAQs

This section addresses potential issues and common questions that may arise during the handling and use of this compound.

Troubleshooting Guide
Issue Possible Cause(s) Recommended Action(s)
Skin or Eye Irritation Direct contact with the liquid or vapor.For Skin: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation persists.[4] For Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Respiratory Irritation Inhalation of vapors.Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Unexpected Color Change or Fuming Contamination or decomposition.Handle with extreme caution in a fume hood. Quench the reaction carefully if safe to do so. Dispose of the material as hazardous waste.
Difficulty in Achieving Expected Reaction Yield Impure starting material or improper reaction conditions.Ensure the purity of the this compound. Verify reaction stoichiometry, temperature, and solvent.
Frequently Asked Questions (FAQs)

Q: What are the primary hazards of this compound? A: The primary hazards are that it is a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.

Q: What type of personal protective equipment (PPE) should I wear when handling this chemical? A: At a minimum, you should wear a lab coat, chemical-resistant gloves, and chemical safety goggles. A face shield and flame-retardant lab coat are recommended if handling larger quantities or when there is a risk of splashing or fire.

Q: How should I store this compound? A: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials like oxidizing agents and strong bases.[2][4]

Q: What should I do in case of a small spill? A: For a small spill, ensure the area is well-ventilated and there are no ignition sources. Wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal.[4]

Q: How should I dispose of waste this compound? A: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour it down the sink. Follow all local and national regulations for hazardous waste disposal.[4]

Section 5: Visual Workflows

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Ensure Spill Kit is Ready prep_ppe->prep_spill_kit prep_ignition Remove Ignition Sources prep_spill_kit->prep_ignition handle_transfer Transfer Chemical prep_ignition->handle_transfer Proceed handle_reaction Perform Reaction handle_transfer->handle_reaction handle_storage Store Properly handle_reaction->handle_storage cleanup_decontaminate Decontaminate Glassware handle_storage->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Spill Response Workflow

G spill_detected Spill Detected evacuate Evacuate Area & Alert Others spill_detected->evacuate ppe Don Appropriate PPE evacuate->ppe control_spill Control the Source of the Spill (if safe) ppe->control_spill contain_spill Contain Spill with Absorbent Material control_spill->contain_spill neutralize Neutralize (if applicable) contain_spill->neutralize collect Collect Absorbed Material neutralize->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Logical workflow for responding to a chemical spill.

References

Validation & Comparative

A Comparative Guide to 1-Bromo-3-methoxy-2-methylpropane and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug development, the selection of an appropriate alkylating agent is paramount for achieving desired reaction outcomes. This guide provides a comprehensive comparison of 1-Bromo-3-methoxy-2-methylpropane with other commonly employed alkylating agents. The comparison focuses on reactivity, steric effects, and general performance in alkylation reactions, supported by established principles of organic chemistry.

Introduction to this compound

This compound is a primary alkyl halide with the chemical formula C5H11BrO.[1] Its structure features a methoxy group and a methyl substituent on the propane chain, which influences its physical properties and chemical reactivity.

Chemical Structure:

Comparison of Physicochemical Properties

A summary of the key physical and chemical properties of this compound and other representative alkylating agents is presented in Table 1. This data is essential for understanding the handling, safety, and reaction conditions associated with each compound.

PropertyThis compoundMethyl IodideDimethyl Sulfate1-BromopropaneIsobutyl Bromide (1-Bromo-2-methylpropane)
Molecular Formula C5H11BrOCH3IC2H6O4SC3H7BrC4H9Br
Molecular Weight ( g/mol ) 167.04[1]141.94126.13122.99137.02
Boiling Point (°C) Not available42.4188 (decomposes)7191-93
Density (g/mL) Not available2.281.331.351.26
Classification Primary Alkyl HalideMethyl HalideAlkyl SulfatePrimary Alkyl HalidePrimary Alkyl Halide (β-branched)

Reactivity and Performance in Alkylation Reactions

The primary mechanism for alkylation using bromoalkanes is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is highly sensitive to the steric hindrance around the electrophilic carbon atom.[2][3][4]

Steric Effects on Reactivity:

The reactivity of alkyl halides in SN2 reactions generally follows the order: methyl > primary > secondary >> tertiary.[3] This trend is attributed to the increasing steric bulk around the reaction center, which impedes the backside attack of the nucleophile.

This compound is a primary alkyl halide, however, the presence of a methyl group on the β-carbon (the carbon adjacent to the carbon bearing the bromine) introduces significant steric hindrance. This "β-branching" is known to decrease the rate of SN2 reactions.[2] For comparison, isobutyl bromide (1-bromo-2-methylpropane), which also has β-branching, shows a reduced SN2 reaction rate compared to unbranched primary alkyl halides like 1-bromopropane.[3]

Therefore, the reactivity of this compound in SN2 reactions is expected to be lower than that of unbranched primary alkyl halides and significantly lower than methylating agents like methyl iodide and dimethyl sulfate.

Table 2: Relative Reactivity in SN2 Reactions (Qualitative)

Alkylating AgentStructural FeaturesExpected Relative SN2 Reactivity
Methyl IodideUnhindered methyl group, good leaving groupVery High
Dimethyl SulfateUnhindered methyl group, good leaving groupVery High
1-BromopropaneUnbranched primary alkyl halideHigh
This compound Primary alkyl halide with β-branching Moderate to Low
Isobutyl BromidePrimary alkyl halide with β-branchingModerate to Low
2-BromopropaneSecondary alkyl halideLow
tert-Butyl BromideTertiary alkyl halideNegligible (undergoes SN1/E2)

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of alkylating agents. Below are general procedures for N-alkylation and O-alkylation that can be adapted for use with this compound, keeping in mind its potentially lower reactivity may necessitate more forcing conditions (e.g., higher temperatures, longer reaction times).

General Protocol for N-Alkylation of an Amine

This protocol describes a typical procedure for the alkylation of a primary or secondary amine with an alkyl bromide.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification amine Amine Substrate stirring Stirring at specified temperature (e.g., 60-100 °C) amine->stirring base Base (e.g., K2CO3, Et3N) base->stirring solvent Solvent (e.g., DMF, Acetonitrile) solvent->stirring alkyl_bromide This compound alkyl_bromide->stirring monitoring Monitor reaction by TLC/LC-MS stirring->monitoring quench Quench reaction monitoring->quench Upon completion extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product Isolated N-alkylated Product purify->product

Caption: General workflow for the N-alkylation of an amine using an alkyl bromide.

Methodology:

  • To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K2CO3, 2.0 eq. or Et3N, 1.5 eq.).

  • Add this compound (1.1 - 1.5 eq.).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired N-alkylated amine.

General Protocol for O-Alkylation of a Phenol

This protocol outlines a standard procedure for the O-alkylation of a phenolic compound.

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification phenol Phenol Substrate reflux Stirring at reflux phenol->reflux base Base (e.g., K2CO3, Cs2CO3) base->reflux solvent Solvent (e.g., Acetone, DMF) solvent->reflux alkyl_bromide This compound alkyl_bromide->reflux monitoring Monitor reaction by TLC/LC-MS reflux->monitoring filter Filter inorganic salts monitoring->filter Upon completion concentrate Concentrate filtrate filter->concentrate purify Purification (e.g., Crystallization, Chromatography) concentrate->purify product Isolated O-alkylated Product purify->product Alkylating_Agent_Selection start Select Alkylating Agent nucleophile_strength Strength of Nucleophile? start->nucleophile_strength steric_hindrance Steric Hindrance of Nucleophile? nucleophile_strength->steric_hindrance Strong reactivity_needed Required Reactivity? nucleophile_strength->reactivity_needed Weak steric_hindrance->reactivity_needed Low high_reactivity High Reactivity Needed (e.g., for weak nucleophiles) steric_hindrance->high_reactivity High reactivity_needed->high_reactivity High moderate_reactivity Moderate Reactivity Tolerated reactivity_needed->moderate_reactivity Moderate low_reactivity Low Reactivity Sufficient reactivity_needed->low_reactivity Low methyl_agents Use Methyl Iodide or Dimethyl Sulfate high_reactivity->methyl_agents primary_unbranched Use Unbranched Primary Alkyl Bromide moderate_reactivity->primary_unbranched primary_branched Consider this compound (expect slower reaction) low_reactivity->primary_branched

References

Spectroscopic analysis to confirm the structure of 1-Bromo-3-methoxy-2-methylpropane products

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, rigorous structural confirmation of the final product is paramount to ensure purity, efficacy, and safety. This guide provides a comprehensive comparison of spectroscopic data for 1-bromo-3-methoxy-2-methylpropane and its potential isomeric impurities, offering a robust framework for its unambiguous identification. Detailed experimental protocols and data analysis are presented to assist researchers in confirming the structure of their synthesized products.

Distinguishing Isomers through Spectroscopic Fingerprints

The synthesis of this compound can potentially yield isomeric byproducts, primarily through alternative reaction pathways. The most probable isomer is 2-bromo-1-methoxy-2-methylpropane. Differentiating between these structures requires a multi-faceted spectroscopic approach, leveraging Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive evidence for the structural elucidation of this compound. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, create a unique fingerprint for each isomer.

Table 1: Predicted ¹H NMR Data Comparison

CompoundProton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
This compound H-1 (-CH₂Br)3.3 - 3.5Doublet2H
H-2 (-CH)2.0 - 2.2Multiplet1H
H-3 (-CH₂O)3.4 - 3.6Doublet2H
-OCH₃3.3Singlet3H
-CH₃1.0 - 1.2Doublet3H
2-Bromo-1-methoxy-2-methylpropane H-1 (-CH₂O)3.5 - 3.7Singlet2H
-OCH₃3.4Singlet3H
-C(Br)(CH₃)₂1.6 - 1.8Singlet6H

Table 2: Predicted ¹³C NMR Data Comparison

CompoundCarbon AssignmentPredicted Chemical Shift (ppm)
This compound C-1 (-CH₂Br)35 - 45
C-2 (-CH)30 - 40
C-3 (-CH₂O)70 - 80
-OCH₃55 - 65
-CH₃15 - 25
2-Bromo-1-methoxy-2-methylpropane C-1 (-CH₂O)75 - 85
C-2 (-CBr)55 - 65
-OCH₃50 - 60
-C(Br)(CH₃)₂25 - 35
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key distinguishing features between the isomers will be in the fingerprint region, although characteristic C-O and C-Br stretching frequencies will be present in both.

Table 3: Predicted IR Absorption Data Comparison

CompoundFunctional GroupPredicted Absorption Range (cm⁻¹)
This compound C-H (alkane)2850 - 3000
C-O (ether)1070 - 1150 (strong)
C-Br500 - 600
2-Bromo-1-methoxy-2-methylpropane C-H (alkane)2850 - 3000
C-O (ether)1070 - 1150 (strong)
C-Br500 - 600

While the primary functional group absorptions are similar, the overall fingerprint region (below 1500 cm⁻¹) will be unique for each isomer and can be used for definitive identification when compared to a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both isomers will have the same molecular weight. However, their fragmentation patterns will differ due to the different locations of the bromo and methoxy groups, leading to the formation of distinct daughter ions. The presence of bromine is readily identified by the characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak, owing to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Fragmentation Data Comparison

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and Proposed Structures
This compound 166/168121/123 [M - CH₂OCH₃]⁺, 87 [M - Br]⁺, 71 [C₅H₁₁]⁺, 45 [CH₂OCH₃]⁺
2-Bromo-1-methoxy-2-methylpropane 166/168151/153 [M - CH₃]⁺, 87 [M - Br]⁺, 73 [C(CH₃)₂OCH₃]⁺, 57 [C(CH₃)₃]⁺

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental execution. The following are generalized protocols for the acquisition of NMR, IR, and MS data for this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

    • Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure salt plates/KBr pellet).

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 40-200).

    • The instrument will detect the molecular ion (M⁺) and various fragment ions.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data_comparison Data Comparison cluster_confirmation Confirmation Synthesized_Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Compare_NMR Compare NMR Data with Predicted Spectra of Isomers NMR->Compare_NMR Compare_IR Compare IR Fingerprint with Reference IR->Compare_IR Compare_MS Compare Fragmentation Pattern with Isomers MS->Compare_MS Structure_Confirmed Structure Confirmed: This compound Compare_NMR->Structure_Confirmed Compare_IR->Structure_Confirmed Compare_MS->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of this compound.

By systematically applying these spectroscopic techniques and comparing the acquired data with the predicted values for the target molecule and its potential isomers, researchers can confidently and accurately confirm the structure of their synthesized this compound. This rigorous analytical approach is essential for ensuring the quality and reliability of chemical compounds used in research and development.

Purity Analysis of Synthesized 1-Bromo-3-methoxy-2-methylpropane: A Comparative Guide by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of organic synthesis and drug development, the purity of synthesized compounds is of paramount importance. This guide provides a comprehensive comparison of the purity analysis of laboratory-synthesized 1-Bromo-3-methoxy-2-methylpropane against commercial alternatives, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique. Detailed experimental protocols and supporting data are presented to aid in the accurate assessment of product quality.

Synthesis and Potential Impurities of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide. For this compound, a plausible synthetic route involves the reaction of sodium methoxide with 1,3-dibromo-2-methylpropane or the bromination of 3-methoxy-2-methylpropan-1-ol.

Like any chemical transformation, the synthesis of this compound is susceptible to the formation of impurities. These can arise from unreacted starting materials, side reactions, or subsequent degradation of the product. Potential impurities may include:

  • Unreacted Starting Materials: 3-methoxy-2-methylpropan-1-ol or 1,3-dibromo-2-methylpropane.

  • By-products: Isomeric ethers or elimination products.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps.

The following diagram illustrates a typical workflow for the synthesis and subsequent purity analysis of this compound.

cluster_synthesis Synthesis cluster_analysis Purity Analysis A Starting Materials (e.g., 3-methoxy-2-methylpropan-1-ol) B Reaction (e.g., Bromination) A->B C Work-up & Purification (e.g., Extraction, Distillation) B->C D Synthesized Product C->D Crude Product E GC-MS Analysis D->E F Purity Assessment E->F A Sample Preparation (Dilution in a suitable solvent) B Injection into GC A->B C Separation in GC Column B->C D Ionization in MS Source C->D E Mass Analysis D->E F Data Acquisition & Processing E->F

References

Comparative study of different synthetic routes to 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential synthetic routes to 1-Bromo-3-methoxy-2-methylpropane, a valuable building block in organic synthesis and pharmaceutical development. Due to a lack of extensive direct literature for this specific compound, this comparison is built upon established and analogous synthetic transformations for structurally similar molecules. The presented methodologies offer a foundation for developing a robust and efficient synthesis.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative metrics for the proposed synthetic routes to this compound. The data for yield and purity are extrapolated from analogous reactions and should be considered as expected values.

Parameter Route 1: Nucleophilic Substitution of a Primary Alcohol Route 2: Anti-Markovnikov Hydrobromination of an Alkene Route 3: Williamson Ether Synthesis
Starting Material 3-methoxy-2-methyl-1-propanol3-methoxy-2-methylpropene2-methyl-3-bromo-1-propanol
Key Reagents HBr, H₂SO₄HBr, Radical Initiator (e.g., AIBN or Peroxides)Sodium Hydride (NaH), Methyl Iodide (CH₃I)
Reaction Type Sₙ2 ReactionRadical AdditionWilliamson Ether Synthesis
Expected Yield 40-60%70-85%80-95%
Expected Purity Moderate to High (after purification)HighHigh
Key Advantages Readily available starting alcohol.High regioselectivity for the desired product.High yield and clean reaction.
Key Disadvantages Potential for side reactions (e.g., elimination), use of strong acids.Handling of gaseous HBr and radical initiators.The starting bromo-alcohol may require separate synthesis.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic routes. These are based on well-established procedures for similar transformations.

Route 1: Nucleophilic Substitution of 3-methoxy-2-methyl-1-propanol

This protocol is adapted from the synthesis of 1-Bromo-2-methylpropane from isobutanol.[1]

Procedure:

  • To a stirred solution of 48% aqueous hydrobromic acid, add 3-methoxy-2-methyl-1-propanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, maintaining the temperature below 20°C.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and separate the lower organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Route 2: Anti-Markovnikov Hydrobromination of 3-methoxy-2-methylpropene

This procedure is based on the general principles of radical addition of HBr to alkenes.

Procedure:

  • Dissolve 3-methoxy-2-methylpropene in a suitable anhydrous solvent (e.g., hexane or diethyl ether) in a flask equipped with a gas inlet and a condenser.

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Bubble dry hydrogen bromide gas through the solution while irradiating with a UV lamp or heating to initiate the reaction.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, stop the HBr flow and purge the system with nitrogen.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove any excess HBr.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting this compound by distillation.

Route 3: Williamson Ether Synthesis from 2-methyl-3-bromo-1-propanol

This protocol follows the general procedure for a Williamson ether synthesis.

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-bromo-1-propanol in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0°C and add methyl iodide dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Synthetic Route Visualization

The following diagram illustrates the logical flow and relationship between the three proposed synthetic routes to this compound.

Synthetic_Routes cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Anti-Markovnikov Hydrobromination cluster_2 Route 3: Williamson Ether Synthesis SM1 3-methoxy-2-methyl-1-propanol R1 HBr, H₂SO₄ SM1->R1 Sₙ2 P This compound R1->P SM2 3-methoxy-2-methylpropene R2 HBr, Radical Initiator SM2->R2 Radical Addition R2->P SM3 2-methyl-3-bromo-1-propanol R3 1. NaH 2. CH₃I SM3->R3 Etherification R3->P

Caption: Comparative workflow of three synthetic routes to this compound.

References

Validation of a New Analytical Method for 1-Bromo-3-methoxy-2-methylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new gas chromatography-flame ionization detector (GC-FID) method for the quantification of 1-Bromo-3-methoxy-2-methylpropane. The performance of this new method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers and drug development professionals in selecting the most suitable method for their applications.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in drug development and quality control, ensuring that the method is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures, which includes evaluating parameters such as specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[1][3][4] A properly validated method yields reliable, consistent, and accurate data.[1]

This compound is a halogenated ether, a class of compounds often analyzed using gas chromatography due to their volatility.[5] This guide details a new GC-FID method and compares it against a GC-Electron Capture Detector (GC-ECD) method and a classical, though less common, titrimetric method.

Comparison of Analytical Methods

The following table summarizes the performance of the new GC-FID method against alternative methods for the analysis of this compound.

Parameter New Method (GC-FID) Alternative Method 1 (GC-ECD) Alternative Method 2 (Titration)
Specificity HighVery HighLow
Linearity (R²) > 0.999> 0.999Not Applicable
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%95.0 - 105.0%
Precision (%RSD) < 1.5%< 1.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL~1 mg/mL
Limit of Quantitation (LOQ) ~30 ng/mL~0.3 ng/mL~3 mg/mL
Robustness HighModerateHigh
Analysis Time ~15 min~15 min~30 min
Sample Throughput HighHighLow
Cost per Sample LowModerateVery Low
Instrumentation Standard GC-FIDGC with specialized detectorBasic laboratory glassware

Experimental Protocols

New Method: Gas Chromatography-Flame Ionization Detector (GC-FID)

This method is designed for the accurate and precise quantification of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/Splitless injector.

Chromatographic Conditions:

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Dilute the sample containing this compound with methanol to a final concentration within the calibration range.

Validation Parameters:

  • Specificity: Analyze a blank (methanol), a placebo (matrix without the analyte), and the sample spiked with the analyte to demonstrate no interference at the retention time of this compound.

  • Linearity: Prepare and inject a series of at least five concentrations across the range of 50% to 150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery is calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day and by the same analyst.[1]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately introduce small variations in the method parameters (e.g., flow rate, oven temperature) and evaluate the impact on the results.[3]

Alternative Method 1: Gas Chromatography-Electron Capture Detector (GC-ECD)

The protocol is similar to the GC-FID method, with the primary difference being the detector. The ECD is highly sensitive to halogenated compounds.

Instrumentation:

  • Gas Chromatograph equipped with an Electron Capture Detector (ECD).

  • Column and conditions are generally similar to the GC-FID method, but may require optimization.

Key Differences and Considerations:

  • The ECD is more sensitive to halogenated compounds, resulting in lower LOD and LOQ.

  • The ECD can be more susceptible to contamination and requires careful handling.

  • Linearity range might be narrower compared to FID.

Alternative Method 2: Titration

This classical method is based on the reaction of the bromine atom in the molecule.

Principle: The bromoalkane is reacted with an excess of a nucleophile (e.g., sodium iodide in acetone), and the resulting bromide ion is then titrated with a standardized solution of silver nitrate.

Procedure:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetone).

  • Add an excess of sodium iodide solution and allow the reaction to proceed.

  • Titrate the liberated iodide ions with a standardized solution of silver nitrate using a suitable indicator (e.g., potassium chromate).

Considerations:

  • This method is not specific and will quantify any compound that reacts with sodium iodide to produce a halide.

  • It is significantly less sensitive than chromatographic methods.

  • It is more labor-intensive and has lower throughput.

Visualizations

G Workflow for Analytical Method Validation A Method Development B Method Validation Protocol A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validation Report C->J D->J E->J F->J G->J H->J I->J K Method Implementation J->K

Caption: A flowchart illustrating the key stages of analytical method validation.

G Comparison of Key Performance Parameters A New Method (GC-FID) High Specificity Excellent Linearity Good Accuracy & Precision Moderate Sensitivity B Alternative 1 (GC-ECD) Very High Specificity Excellent Linearity Excellent Accuracy & Precision Very High Sensitivity C Alternative 2 (Titration) Low Specificity Not Applicable Linearity Acceptable Accuracy & Precision Low Sensitivity D Performance Parameter D->A Balanced Performance D->B High Sensitivity Needs D->C Low Cost / Screening

Caption: A diagram comparing the performance attributes of the analytical methods.

Conclusion

The new GC-FID method for the quantification of this compound demonstrates a robust and reliable performance profile, meeting all the critical validation parameters as per ICH guidelines. While the GC-ECD method offers superior sensitivity, the GC-FID method provides a balance of performance, cost-effectiveness, and ease of use, making it highly suitable for routine quality control and research applications. The titrimetric method, although simple and inexpensive, lacks the specificity and sensitivity required for most pharmaceutical and research applications. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation.

References

A Comparative Guide to the Reactivity of 1-Bromo-3-methoxy-2-methylpropane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, selecting the appropriate alkylating agent is paramount for reaction efficiency and yield. This guide provides a comparative benchmark of 1-Bromo-3-methoxy-2-methylpropane, a neopentyl-type halide, against a standard primary alkyl halide, 1-Bromo-3-methoxypropane. The comparison focuses on the Williamson ether synthesis, a fundamental C-O bond-forming reaction. This analysis reveals that structural hindrance dramatically impacts the reactivity and synthetic utility of this compound.

Reactivity Profile in SN2 Reactions

This compound is a primary alkyl halide with a neopentyl structure. This structure is characterized by a quaternary carbon atom at the β-position relative to the bromine-bearing carbon. This substitution pattern creates significant steric hindrance, which fundamentally impedes the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] For practical purposes, neopentyl halides are often considered inert in SN2 reactions.[3]

In contrast, its structural isomer, 1-Bromo-3-methoxypropane, is a linear primary alkyl halide with minimal steric hindrance, making it an excellent substrate for SN2 reactions.

The diagram below illustrates the critical steric difference between the two reagents.

G start Start: Plan Ether Synthesis (Williamson) check_halide Evaluate Alkyl Halide Substrate start->check_halide is_primary Is it 1°? check_halide->is_primary Check Substitution is_neopentyl Is it a neopentyl-type structure? is_primary->is_neopentyl Yes consider_alt Consider Alternative (SN1/E1/E2 pathways) is_primary->consider_alt No (2° or 3°) proceed Proceed with Synthesis (High chance of success) is_neopentyl->proceed No reject Reject Substrate for SN2 (Expect very low to no yield) is_neopentyl->reject Yes reject->consider_alt

References

The Strategic Application of 1-Bromo-3-methoxy-2-methylpropane in Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and overall product yield and purity. 1-Bromo-3-methoxy-2-methylpropane has emerged as a valuable reagent for the introduction of the methoxyisobutyl moiety, a structural motif present in various biologically active molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering a comparative perspective against alternative reagents and supported by available data.

Performance and Applications

This compound is primarily employed in nucleophilic substitution reactions to form ethers and amines. Its utility is particularly pronounced in the synthesis of complex chiral molecules where the methoxyisobutyl group is a key building block. The precursor, (R)-3-methoxy-2-methylpropan-1-ol, is recognized as a valuable chiral intermediate, underscoring the importance of its derivatives in pharmaceutical development.[1] For instance, analogous bromo-alkoxy compounds have been utilized in the synthesis of antiviral agents, highlighting the relevance of this class of reagents in drug discovery.[2][3]

Comparative Analysis of Alkylating Agents

The decision to use this compound should be weighed against other potential alkylating agents capable of introducing a similar structural fragment. Alternatives could include other haloalkanes, or the use of the corresponding alcohol (3-methoxy-2-methylpropan-1-ol) in conjunction with an activating agent.

ParameterThis compoundAlternative: 3-methoxy-2-methylpropan-1-ol + Activating Agent (e.g., MsCl, TsCl)Alternative: Other Alkyl Halides (e.g., Iodide)
Reactivity Good leaving group (Br-), generally leading to favorable reaction kinetics.Requires in-situ activation of the hydroxyl group, adding a step to the process.Iodides are more reactive but often more expensive and less stable.
Yield Typically provides good to excellent yields in standard alkylation reactions.Yields can be high but are dependent on the efficiency of the activation step.Higher reactivity of iodides can sometimes lead to higher yields or side reactions.
Purity Byproducts are typically inorganic salts, which are often easily removed.Can introduce additional organic byproducts from the activating agent, potentially complicating purification.Similar to bromides, with inorganic salt byproducts.
Cost The cost is a significant consideration for large-scale synthesis and should be evaluated based on current market prices.The combined cost of the alcohol and the activating agent, plus an additional base, needs to be considered.Iodides are generally more expensive than the corresponding bromides.
Safety & Handling Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[4]The alcohol is less hazardous, but activating agents (e.g., sulfonyl chlorides) are corrosive and moisture-sensitive.Similar hazards to bromides, with potential for light sensitivity.
Waste Stream Generates inorganic bromide salts as waste.Generates sulfonate salts and potentially other organic waste from the activating agent.Generates inorganic iodide salts.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol:

  • Reaction Setup: A solution of the desired phenol (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in an appropriate solvent (e.g., acetone, DMF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Addition of Alkylating Agent: this compound (1.1 eq.) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., 60-80 °C) and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by a suitable method, such as distillation or crystallization, to yield the desired ether.

Logical Workflow for Reagent Selection

The decision-making process for selecting an appropriate alkylating agent for large-scale synthesis can be visualized as a logical workflow.

A Define Target Moiety (e.g., methoxyisobutyl) B Identify Potential Reagents A->B C This compound B->C D Corresponding Alcohol + Activator B->D E Other Alkyl Halides (I, Cl) B->E F Evaluate Performance Metrics C->F I Cost Analysis C->I L Safety & Environmental Impact C->L D->F D->I D->L E->F E->I E->L G Yield & Purity Data F->G H Reaction Kinetics & Conditions F->H O Select Optimal Reagent G->O H->O J Raw Material Cost I->J K Process Cost (steps, energy) I->K J->O K->O M Toxicity & Handling L->M N Waste Stream Analysis L->N M->O N->O

Caption: Logical workflow for selecting an optimal alkylating agent.

Synthesis Pathway of this compound

The synthesis of this compound itself is a key factor in its cost and availability. A plausible synthetic route starts from 3-methoxy-2-methylpropan-1-ol.

cluster_0 Synthesis of this compound 3-methoxy-2-methylpropan-1-ol 3-methoxy-2-methylpropan-1-ol This compound This compound 3-methoxy-2-methylpropan-1-ol->this compound  (e.g., PBr3 or HBr) Brominating Agent Brominating Agent Brominating Agent->this compound

Caption: Plausible synthesis route for this compound.

Conclusion

This compound is a valuable and effective reagent for the introduction of the methoxyisobutyl group in large-scale synthesis, particularly in the pharmaceutical industry where chiral building blocks are essential. Its primary advantages lie in its good reactivity and the generation of easily separable byproducts. However, a thorough cost-benefit analysis must consider the price of the reagent itself against alternatives, such as the corresponding alcohol with an activating agent. Safety and environmental considerations are also paramount, with the flammable and irritant nature of this compound requiring appropriate handling and waste management protocols. Ultimately, the choice of reagent will depend on a holistic evaluation of performance, cost, and safety for the specific synthetic transformation and scale of operation.

References

Cross-validation of experimental results involving 1-Bromo-3-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Experimental Use of 1-Bromo-3-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of this compound, a key intermediate in organic synthesis. By examining its properties and reactivity alongside structural isomers and related bromoalkanes, this document aims to support researchers in making informed decisions for experimental design and execution.

Physical and Chemical Properties: A Comparative Overview

The selection of a reagent for a chemical transformation is critically dependent on its physical properties. The following table summarizes key data for this compound and selected alternatives, highlighting differences in structure that influence boiling points, density, and reactivity.

PropertyThis compound1-Bromo-3-methoxypropane1-Bromo-2-methylpropane (Isobutyl Bromide)2-Bromo-2-methylpropane (tert-Butyl Bromide)
CAS Number 112889-79-9[1]36865-41-5[2]78-77-3507-19-7
Molecular Formula C₅H₁₁BrO[1]C₄H₉BrO[2]C₄H₉BrC₄H₉Br
Molecular Weight 167.04 g/mol [1]153.02 g/mol [2]137.02 g/mol 137.02 g/mol
Structure Primary (1°) HalidePrimary (1°) HalidePrimary (1°) HalideTertiary (3°) Halide
Boiling Point Not available132-133 °C[3]90-92 °C[4]71-73 °C
Density Not available1.36 g/cm³1.26 g/cm³ at 20 °C[4]1.22 g/mL at 20 °C
Flash Point Flammable Liquid[1]43 °C[3]18-19 °C16 °C
Solubility in Water Not availableSparingly soluble[5]Slightly soluble (0.51 g/L)[6]Insoluble[7]

Comparative Reactivity and Synthetic Utility

The utility of a bromoalkane in synthesis is largely dictated by the steric environment of the carbon atom bonded to the bromine. This compound, as a primary (1°) bromoalkane, exhibits reactivity patterns characteristic of sterically unhindered halides. This section compares its expected performance in key synthetic transformations against its tertiary (3°) isomer, 2-bromo-2-methylpropane.

Nucleophilic Substitution Reactions

Primary and tertiary halides react with nucleophiles via fundamentally different mechanisms, Sₙ2 and Sₙ1, respectively. This dictates the choice of reaction conditions and predicts the potential for side reactions.[8][9]

  • This compound (Primary Halide - Sₙ2 Favored): As a primary halide, it is an excellent substrate for Sₙ2 reactions.[9] A nucleophile attacks the electrophilic carbon in a single, concerted step, leading to inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[9][10] Due to the lack of steric hindrance, it is expected to provide good yields in substitution reactions with a variety of nucleophiles (e.g., alkoxides, cyanides).

  • 2-Bromo-2-methylpropane (Tertiary Halide - Sₙ1 Favored): The bulky methyl groups prevent the backside attack required for an Sₙ2 reaction.[11] Instead, it undergoes nucleophilic substitution via a two-step Sₙ1 mechanism.[9] The C-Br bond first breaks to form a relatively stable tertiary carbocation, which is then rapidly attacked by the nucleophile.[9] The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the substrate concentration.[9] A major competing pathway for tertiary halides is elimination (E1), especially in the presence of a strong base.

G Fig. 1: Nucleophilic Substitution Pathways cluster_sn2 Sₙ2 Mechanism (Primary Halides) cluster_sn1 Sₙ1 Mechanism (Tertiary Halides) A R-CH₂-Br + Nu⁻ B [Nu---CH₂(R)---Br]⁻ ៯ Transition State A->B Backside Attack C Nu-CH₂-R + Br⁻ B->C Concerted Step D R₃C-Br E R₃C⁺ + Br⁻ D->E Slow, Rate-Determining F R₃C-Nu E->F Fast, + Nu⁻

Fig. 1: Nucleophilic Substitution Pathways
Organometallic Formations

Both primary and tertiary bromoalkanes can form Grignard reagents, which are powerful nucleophiles used for C-C bond formation.[12]

  • Grignard Reaction: Treatment with magnesium metal in anhydrous ether converts the bromoalkane to the corresponding Grignard reagent (R-MgBr).[12] This reaction is effective for primary halides like this compound and its analogs.[13][14]

  • Wurtz Reaction: This coupling reaction involves treating the bromoalkane with sodium metal in dry ether to form a symmetrical alkane (R-R).[15][16] For 1-bromo-2-methylpropane, the product is 2,5-dimethylhexane.[17][18] This reaction is generally less synthetically useful due to low yields and side reactions.[16]

G Fig. 2: Formation of Organometallic Reagents cluster_grignard Grignard Reagent Formation cluster_wurtz Wurtz Coupling Reaction G1 R-Br G2 R-Mg-Br G1->G2 + Mg (Dry Ether) W1 2 R-Br W2 R-R W1->W2 + 2 Na (Dry Ether)

Fig. 2: Formation of Organometallic Reagents

Experimental Protocols

The following are detailed, representative methodologies for key reactions involving primary bromoalkanes like this compound.

Protocol 1: Nucleophilic Substitution (Sₙ2) - Synthesis of 1-methoxy-2-methylpropane

This protocol describes the synthesis of an ether from a primary bromoalkane, a reaction for which this compound would be a suitable substrate.[10]

Materials:

  • 1-bromo-2-methylpropane (or equivalent primary halide)

  • Sodium methoxide (CH₃ONa)

  • Anhydrous methanol (CH₃OH)

  • Reflux condenser and heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Set up a round-bottom flask with a reflux condenser in a fume hood. Ensure all glassware is dry.

  • Dissolve sodium methoxide in anhydrous methanol in the flask with stirring.

  • Slowly add 1-bromo-2-methylpropane to the methoxide solution.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using TLC or GC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting ether product (1-methoxy-2-methylpropane) by fractional distillation.

Protocol 2: Grignard Reagent Formation and Reaction

This protocol details the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound. The procedure requires strictly anhydrous conditions.[12][14]

Materials:

  • 1-bromo-2-methylpropane (or equivalent primary halide)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • A crystal of iodine (as an initiator)

  • Carbonyl compound (e.g., acetone)

  • Dilute aqueous acid (e.g., 1M HCl) for workup

Procedure:

  • Grignard Formation:

    • Flame-dry all glassware (round-bottom flask, reflux condenser with drying tube).

    • Add magnesium turnings and a crystal of iodine to the warm flask.

    • Add anhydrous diethyl ether.

    • Add a solution of 1-bromo-2-methylpropane in anhydrous ether dropwise via an addition funnel. The reaction should initiate, indicated by bubbling and a color change. If it doesn't start, gentle warming may be required.

    • Once the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.[19]

  • Reaction with Carbonyl:

    • Cool the Grignard solution in an ice bath.

    • Slowly add a solution of the carbonyl compound (e.g., acetone) in anhydrous ether.

    • After addition, allow the mixture to stir at room temperature for 30 minutes.

  • Workup:

    • Carefully pour the reaction mixture over ice and acidify with dilute HCl.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, dry over a drying agent, and remove the solvent to isolate the alcohol product.

G Fig. 3: General Experimental Workflow for Synthesis start 1. Reaction Setup (Dry Glassware, Inert Atmosphere) react 2. Reagent Addition (Controlled Temperature) start->react monitor 3. Reaction Monitoring (TLC / GC) react->monitor workup 4. Quenching & Workup (e.g., H₂O, dilute acid) monitor->workup extract 5. Extraction (Separatory Funnel) workup->extract dry 6. Drying (Anhydrous MgSO₄ / Na₂SO₄) extract->dry purify 7. Purification (Distillation / Chromatography) dry->purify end 8. Product Analysis (NMR / IR) purify->end

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3-methoxy-2-methylpropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromo-3-methoxy-2-methylpropane, a flammable and irritant halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be aware of its potential hazards. Based on data for similar brominated organic compounds, it is classified as a flammable liquid that can cause skin and serious eye irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Wear suitable protective gloves.

  • Skin Protection: Wear protective clothing to avoid skin contact.[1][2]

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

All PPE should be removed and decontaminated or disposed of as hazardous waste after handling the chemical. Wash hands thoroughly after handling.[2]

Segregation and Collection of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. This compound is a halogenated organic compound and must be collected separately from other waste streams.[4][5][6]

Waste Segregation Guidelines:

  • Halogenated Waste Container: Collect all this compound waste in a designated, clearly labeled, and sealed container for halogenated organic waste.[5][6][7]

  • Avoid Mixing: Do not mix with non-halogenated organic solvents, acids, bases, or oxidizers.[4][5]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Flammable, Irritant).[4][6]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[1][2]

Step-by-Step Disposal Protocol:

  • Collection: Collect the waste in a compatible, tightly sealed container as described above. Do not overfill the container.[8]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1][2][3] The storage area should be a designated satellite accumulation area for hazardous waste.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the halogenated waste.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain or into the sewer system.[1]

  • DO NOT allow the chemical to enter the environment.[1]

  • DO NOT dispose of the chemical in the regular trash.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation, preferably by working within a chemical fume hood.[2]

  • Containment: For small spills, use an inert absorbent material such as sand, sawdust, or general-purpose binder to absorb the liquid.[9]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Quantitative Data

No specific quantitative disposal limits for this compound were found in the search results. Always consult your local and institutional regulations for any specific quantity limits for hazardous waste accumulation.

Data PointValue
Waste Accumulation Limit Up to 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory (Satellite Accumulation Area).[4]

Experimental Protocols

No specific experimental protocols for the neutralization or chemical treatment of this compound prior to disposal were found in the provided search results. The standard and recommended procedure is disposal via a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste handling Step 1: Safe Handling - Wear appropriate PPE - Work in a ventilated area start->handling segregation Step 2: Waste Segregation - Use designated halogenated waste container - Label container correctly handling->segregation spill Spill Occurs handling->spill storage Step 3: Secure Storage - Seal container tightly - Store in a cool, dry, ventilated area - Away from ignition sources segregation->storage segregation->spill disposal_decision Is container full or disposal required? storage->disposal_decision storage->spill disposal_decision->storage No contact_ehs Step 4: Arrange Disposal - Contact EHS or licensed waste contractor disposal_decision->contact_ehs Yes pickup Step 5: Waste Pickup - Follow contractor's instructions - Complete documentation contact_ehs->pickup end End: Compliant Disposal pickup->end spill_cleanup Spill Management Protocol - Evacuate and ventilate - Contain with absorbent material - Collect and dispose of as hazardous waste spill->spill_cleanup spill_cleanup->segregation

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.